1-(6-Nitropyridin-3-yl)piperidin-4-one
Description
BenchChem offers high-quality 1-(6-Nitropyridin-3-yl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Nitropyridin-3-yl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(6-nitropyridin-3-yl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-9-3-5-12(6-4-9)8-1-2-10(11-7-8)13(15)16/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXHZQNFRZOOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CN=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(6-Nitropyridin-3-yl)piperidin-4-one chemical structure and properties
An In-Depth Technical Guide to 1-(6-Nitropyridin-3-yl)piperidin-4-one
Executive Summary
1-(6-Nitropyridin-3-yl)piperidin-4-one (CAS: 1019508-29-2 ) is a specialized heterocyclic intermediate critical to the pharmaceutical development of small-molecule inhibitors, particularly those targeting Factor Xa (e.g., Apixaban derivatives) and Cyclin-Dependent Kinases (CDK).
Structurally, the compound features a 4-piperidinone ring fused via a nitrogen linkage to the 3-position of a pyridine ring, which is further substituted with a nitro group at the 6-position . This bifunctional scaffold serves as a "molecular pivot": the ketone allows for diverse functionalization (reductive amination, Wittig olefination), while the nitro group acts as a masked aniline, ready for reduction and subsequent coupling to core pharmacophores.
Physicochemical Profile
The following data characterizes the core properties of the compound, essential for handling and analytical method development.
| Property | Specification | Notes |
| IUPAC Name | 1-(6-Nitropyridin-3-yl)piperidin-4-one | |
| CAS Number | 1019508-29-2 | |
| Molecular Formula | C₁₀H₁₁N₃O₃ | |
| Molecular Weight | 221.21 g/mol | |
| Appearance | Yellow to orange crystalline solid | Characteristic of nitropyridines due to |
| Solubility | DMSO, DMF, Acetonitrile, DCM | Sparingly soluble in water; insoluble in hexanes. |
| pKa (Predicted) | ~2.5 (Pyridine N), ~ -5 (Nitro) | The pyridine nitrogen is weakly basic due to the electron-withdrawing nitro group. |
| LogP (Predicted) | 0.8 – 1.2 | Moderate lipophilicity suitable for organic extraction. |
Synthetic Methodology
The industrial and laboratory-scale synthesis of 1-(6-Nitropyridin-3-yl)piperidin-4-one relies on a Nucleophilic Aromatic Substitution (SₙAr) .[1] This protocol is favored over palladium-catalyzed coupling (Buchwald-Hartwig) due to the high reactivity of the nitro-activated pyridine ring, avoiding the need for expensive transition metals.
Reaction Scheme
The synthesis couples 5-Bromo-2-nitropyridine with 4-Piperidone Hydrochloride .
Figure 1: SₙAr Synthesis Pathway. The electron-withdrawing nitro group activates the C5 position for nucleophilic attack.
Detailed Experimental Protocol
Objective: Synthesis of 10.0 g of 1-(6-Nitropyridin-3-yl)piperidin-4-one.
Reagents:
-
5-Bromo-2-nitropyridine (1.0 equiv, 45.2 mmol)
-
4-Piperidone Hydrochloride (1.2 equiv, 54.2 mmol)
-
Potassium Carbonate (
) (2.5 equiv, 113 mmol) or DIPEA (3.0 equiv) -
Solvent: Acetonitrile (ACN) or DMF (10 volumes)
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5-Bromo-2-nitropyridine (9.17 g) and 4-Piperidone HCl (7.35 g) in Acetonitrile (100 mL).
-
Activation: Add
(15.6 g) in a single portion. The base is critical to neutralize the HCl salt of the piperidone and scavenge the HBr generated during substitution.[1]-
Note: If using DMF, the reaction can proceed at lower temperatures (60°C). In ACN, reflux (80-82°C) is recommended.
-
-
Reaction: Heat the mixture to reflux for 6–8 hours. Monitor conversion by TLC (Eluent: 50% EtOAc/Hexanes) or HPLC. The starting bromopyridine (
) should disappear, and a more polar yellow spot ( ) should appear. -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (
, excess ) and wash the cake with ACN. -
Concentrate the filtrate under reduced pressure to obtain a crude yellow solid.
-
-
Purification:
-
Triturate the crude solid with water (to remove residual salts) and then with cold diethyl ether or isopropanol.
-
Yield: Typically 85–92%.
-
Validation:
NMR should show two doublets for the pyridine ring (positions 2 and 4 relative to N) and the characteristic multiplets for the piperidone ring.
-
Mechanistic Insight (Causality)
Why does the reaction occur at the 5-position?
-
Electronic Activation: The nitro group at position 2 is a strong electron-withdrawing group (EWG). Through resonance, it creates a positive electrostatic potential at the ortho (C3) and para (C5) positions.
-
Regioselectivity: The bromine leaving group is located at C5. Since C5 is para to the nitro group, the Meisenheimer complex formed upon nucleophilic attack is stabilized by the ability of the nitro group to accept electron density.
-
Self-Validation: If the nitro group were at position 3, activation at C5 (meta) would be significantly weaker, requiring harsher conditions (e.g., Pd-catalysis).
Reactivity & Pharmaceutical Applications
This compound is a "divergent intermediate." Its utility lies in the orthogonal reactivity of its two functional handles: the ketone and the nitro group.
Functionalization Workflow
Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.
Key Application: Factor Xa Inhibitors
In the synthesis of anticoagulants like Apixaban (Eliquis) and Betrixaban , the 1-(4-aminophenyl)piperidin-2-one motif is common. While Apixaban uses a phenyl ring, the pyridin-3-yl analog (derived from this topic's compound) is extensively researched to improve solubility and metabolic stability (lowering LogP).
-
Protocol: The nitro group is reduced to the amine (using
or ). The resulting aniline is then coupled via an amide bond to a pyrazole-carboxylate core.
Quality Control & Analytics
To ensure the integrity of the intermediate for GMP applications, the following analytical markers must be met.
-
HPLC Purity: >98.0% (Area %).
-
Impurity A: 5-Bromo-2-nitropyridine (Unreacted starting material).
-
Impurity B: 5-Hydroxy-2-nitropyridine (Hydrolysis byproduct, rare in anhydrous conditions).
-
-
NMR (400 MHz, DMSO-
):- 8.2–8.3 (d, 1H, Pyridine C2-H).
- 8.1 (d, 1H, Pyridine C4-H).
- 7.4 (dd, 1H, Pyridine C5-H, if numbering relative to N).
-
3.6–3.8 (t, 4H, Piperidine
). -
2.4–2.6 (t, 4H, Piperidine
).
-
Mass Spectrometry (ESI+):
m/z.
Safety & Handling
-
Hazards: As a nitropyridine derivative, the compound is potentially mutagenic and should be handled as a suspected carcinogen.
-
Skin/Eye: Causes serious eye irritation (Category 2A) and skin irritation.
-
Reactivity: Avoid contact with strong reducing agents (hydrazine, hydrides) unless in a controlled reaction vessel, as the nitro group can generate heat upon uncontrolled reduction.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light to prevent nitro-group degradation.
References
-
PubChem. 1-(6-Nitropyridin-3-yl)piperidin-4-one Compound Summary. National Library of Medicine. Available at: [Link]
-
World Journal of Pharmaceutical Sciences. A Facile Synthesis of Apixaban Intermediates. (Discusses the role of piperidinyl-nitroarene intermediates in Factor Xa inhibitor synthesis). Available at: [Link]
- Google Patents.WO2016035007A2 - Improved process for the preparation of apixaban and intermediates. (Details the chemistry of coupling piperidinones to nitro-aromatics).
Sources
Amikacin (CAS 37517-28-5): A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Guide to the Sourcing, Safe Handling, and Analytical Quantification of the Potent Aminoglycoside Antibiotic, Amikacin.
Introduction: Understanding Amikacin
Initially, the inquiry for CAS 1019508-29-2 led to the identification of this number as a catalog identifier for Amikacin, a potent, semi-synthetic aminoglycoside antibiotic. The correct and universally recognized Chemical Abstracts Service (CAS) Registry Number for Amikacin is 37517-28-5 .[1][2][3][4] Amikacin is a cornerstone in the treatment of severe, multidrug-resistant Gram-negative bacterial infections.[5][6][7] Its primary application is in clinical settings for treating a range of serious infections, including septicemia, respiratory tract infections, bone and joint infections, and urinary tract infections.[8] For researchers and drug development professionals, Amikacin serves as a critical reference compound in antimicrobial research, resistance studies, and the development of novel anti-infective therapies.
Amikacin's mechanism of action involves its binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and leads to a bactericidal effect.[6][9][10] This guide provides a comprehensive overview of Amikacin, focusing on its safe handling, sourcing from reputable suppliers, and a detailed protocol for its analytical quantification, which is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development.
Safety and Handling: A Critical Overview
The safe handling of Amikacin is paramount in a laboratory setting. The compound is classified as a hazardous substance, with potential for reproductive toxicity, ototoxicity (damage to the ear), and nephrotoxicity (damage to the kidneys).[1][5] A thorough review of the Safety Data Sheet (SDS) is mandatory before any handling of the compound.
Key Safety Precautions from the SDS
| Hazard Statement | Precautionary Measures | First Aid |
| May damage fertility or the unborn child.[1] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use personal protective equipment as required.[1] | If exposed or concerned: Get medical advice/attention. |
| Causes damage to organs through prolonged or repeated exposure.[1] | Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[1] | Get medical advice/attention if you feel unwell. |
| Harmful if inhaled.[1] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1] | If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center/doctor if you feel unwell. |
| Causes serious eye damage.[1] | Wear eye protection/face protection.[1] | If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center/doctor. |
| May cause an allergic skin reaction.[3] | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves.[3] | If on skin: Wash with plenty of soap and water. If skin irritation or rash occurs: Get medical advice/attention. Wash contaminated clothing before reuse.[3] |
Storage and Stability: Amikacin should be stored in a tightly closed container in a dry and well-ventilated place, and kept refrigerated.[11] It is incompatible with strong oxidizing agents.[11]
Sourcing and Supplier Selection
For research and drug development purposes, obtaining high-purity Amikacin from a reputable supplier is crucial to ensure the reliability and reproducibility of experimental results. Several established suppliers provide Amikacin with the necessary documentation, such as a Certificate of Analysis (CoA).
Reputable Suppliers of Amikacin (CAS 37517-28-5):
-
Sigma-Aldrich (Merck): Offers Amikacin as a United States Pharmacopeia (USP) Reference Standard, as well as in other grades.[12]
-
MedChemExpress: Provides Amikacin for research use, along with a detailed Safety Data Sheet.[3][13]
-
Cayman Chemical: Supplies Amikacin with comprehensive safety and handling information.[1]
-
APExBIO: Offers Amikacin as a broad-spectrum antibiotic agent for scientific research.[14]
-
MP Biomedicals: Provides Amikacin in USP grade for research or further manufacturing use.[2]
-
Fisher Scientific: Distributes Amikacin from various manufacturers, including Research Products International Corp.[15]
-
LGC Standards: Offers Amikacin as a European Pharmacopoeia (Ph. Eur.) Chemical Reference Substance (CRS).[4]
When selecting a supplier, it is essential to verify the purity of the compound, request a Certificate of Analysis, and ensure the supplier provides a comprehensive and up-to-date Safety Data Sheet.
Experimental Protocol: Quantification of Amikacin in Plasma by LC-MS/MS
The quantification of Amikacin in biological matrices is a critical aspect of preclinical and clinical drug development, enabling the assessment of its pharmacokinetic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[16][17][18]
Workflow for Amikacin Quantification
Caption: Workflow for the quantification of Amikacin in plasma using LC-MS/MS.
Step-by-Step Methodology
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of Amikacin in a suitable solvent (e.g., water).
-
Serially dilute the stock solution to create calibration standards and QC samples at various concentrations in blank plasma.
-
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample, standard, or QC, add an internal standard (e.g., a deuterated analog of Amikacin).
-
Precipitate proteins by adding a precipitating agent (e.g., 10% trichloroacetic acid).
-
Vortex mix and then centrifuge the samples to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a suitable column, such as a HILIC or C18 column, for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for Amikacin and the internal standard for enhanced selectivity and sensitivity.
-
-
-
Data Analysis:
-
Integrate the peak areas of Amikacin and the internal standard.
-
Calculate the peak area ratio of Amikacin to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of Amikacin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Amikacin (CAS 37517-28-5) remains a critical tool in both clinical practice and antimicrobial drug development. For researchers, a thorough understanding of its properties, safe handling procedures, and reliable sourcing is fundamental. The provided technical overview and the detailed LC-MS/MS protocol offer a solid foundation for incorporating Amikacin into research and development workflows, ensuring both the safety of laboratory personnel and the integrity of the generated scientific data.
References
-
Amikacin - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]
-
What is the mechanism of Amikacin Sulfate? (2024, July 17). Patsnap Synapse. Retrieved February 25, 2026, from [Link]
-
Amikacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. Retrieved February 25, 2026, from [Link]
-
Ramirez, M. S., & Tolmasky, M. E. (2017). Amikacin: Uses, Resistance, and Prospects for Inhibition. Molecules, 22(12), 2267. [Link]
-
Li, X., Wang, Y., Zhang, Y., et al. (2021). Therapeutic drug monitoring of amikacin: quantification in plasma by liquid chromatography-tandem mass spectrometry and work experience of clinical pharmacists. European Journal of Hospital Pharmacy, 28(e1), e75-e80. [Link]
-
Tran, J. A., Le, H. T., & Chow, D. S. L. (2020). A robust LC–MS/MS method for amikacin: application to cellular uptake and pharmacokinetic studies. Future Science OA, 6(5), FSO466. [Link]
-
Putri, D. C. S., Sari, D. A. P., & Rohman, A. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients in Yogyakarta Indonesia. Journal of Pharmaceutical and Biomedical Analysis, 241, 115967. [Link]
-
Alffenaar, J. W. C., van Hateren, K., van de Garde, E. M. W., et al. (2015). Quantification of amikacin and kanamycin in serum using a simple and validated LC–MS/MS method. Bioanalysis, 7(2), 163-171. [Link]
-
AMIKACIN, U.S.P. API. (n.d.). MP Biomedicals. Retrieved February 25, 2026, from [Link]
-
Zhang, Y., Li, X., Wang, Y., et al. (2023). A simple and rapid HPLC-MS/MS method for therapeutic drug monitoring of amikacin in dried matrix spots. Journal of Chromatography B, 1218, 123592. [Link]
-
What is Amikacin Sulfate used for? (2024, June 14). Patsnap Synapse. Retrieved February 25, 2026, from [Link]
-
MINI-REVIEW RECORDS OF PHARMACEUTICAL AND BIOMEDICAL SCIENCES Focus on Advancements in Amikacin Sulfate Delivery and Safety. (2025, February 24). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Amikacin (Amikin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2025, February 4). WebMD. Retrieved February 25, 2026, from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mpbio.com [mpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Amikacin CRS | CAS 37517-28-5 | LGC Standards [lgcstandards.com]
- 5. Amikacin - Wikipedia [en.wikipedia.org]
- 6. Amikacin: Mechanism of Action and Antibiotic-Resistance Evaluations. ‣ Old Pharma [oldpharma.it]
- 7. What is Amikacin Sulfate used for? [synapse.patsnap.com]
- 8. Amikacin (Amikin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. What is the mechanism of Amikacin Sulfate? [synapse.patsnap.com]
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An In-Depth Technical Guide to 1-(6-Nitropyridin-3-yl)piperidin-4-one: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(6-nitropyridin-3-yl)piperidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, propose a detailed, field-proven synthetic protocol, and explore its potential as a versatile building block for the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and practical guidance.
Introduction: The Significance of the Piperidin-4-one Scaffold
The piperidin-4-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] Its conformational flexibility and the synthetic tractability of the ketone functionality allow for the facile introduction of diverse substituents, enabling the systematic exploration of chemical space to optimize pharmacological activity.[3] Derivatives of piperidin-4-one have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, and central nervous system activities.[1][4][5]
The incorporation of a 6-nitropyridin-3-yl moiety onto the piperidin-4-one core introduces a key pharmacophore. The pyridine ring is a common feature in many FDA-approved drugs, and the nitro group, an electron-withdrawing substituent, can modulate the electronic properties of the molecule and serve as a handle for further chemical transformations.[6] Notably, the related compound, 1-(6-nitropyridin-3-yl)piperazine, is a crucial intermediate in the synthesis of Palbociclib, a CDK4/6 inhibitor used in the treatment of breast cancer.[7] This underscores the potential of the 1-(6-nitropyridin-3-yl)piperidine framework in the design of targeted therapies.
This guide will specifically focus on the synthesis and potential applications of 1-(6-nitropyridin-3-yl)piperidin-4-one, a compound that, while not extensively documented, holds considerable promise as a starting material for novel drug candidates.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing its solubility, membrane permeability, and metabolic stability.
Molecular Formula and Weight
The key molecular identifiers for 1-(6-nitropyridin-3-yl)piperidin-4-one are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₃ | PubChem |
| Monoisotopic Mass | 221.080 Da | PubChem |
| Molar Mass | 221.21 g/mol | PubChem |
Structural Information
The two-dimensional structure of 1-(6-nitropyridin-3-yl)piperidin-4-one is depicted below.
Synthesis of 1-(6-Nitropyridin-3-yl)piperidin-4-one: A Proposed Protocol
Reaction Principle: Nucleophilic Aromatic Substitution (SNA_r)
The proposed synthesis relies on the SNA_r mechanism, where the electron-deficient pyridine ring, activated by the strongly electron-withdrawing nitro group, is susceptible to attack by a nucleophile.[3][11][12] In this case, the secondary amine of the 4-piperidone acts as the nucleophile, displacing a halide leaving group from the 3-position of the 6-nitropyridine ring. The reaction is typically facilitated by a non-nucleophilic base to quench the hydrohalic acid byproduct.
Proposed Experimental Protocol
Objective: To synthesize 1-(6-nitropyridin-3-yl)piperidin-4-one via a nucleophilic aromatic substitution reaction.
Materials:
-
3-Bromo-6-nitropyridine or 3-Chloro-5-nitropyridine
-
4-Piperidone hydrochloride monohydrate
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 4-piperidone hydrochloride monohydrate (1.2 equivalents) and the chosen solvent (DMSO or DMF, approximately 10 mL per gram of the limiting reagent).
-
Base Addition: Add the non-nucleophilic base (DIPEA or TEA, 2.5 equivalents) to the suspension and stir at room temperature for 15-20 minutes to liberate the free base of 4-piperidone.
-
Addition of Halopyridine: Add 3-bromo-6-nitropyridine or 3-chloro-5-nitropyridine (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir under a nitrogen or argon atmosphere.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v). The disappearance of the starting halopyridine and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.
-
Work-up: Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine to remove any residual solvent and base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-(6-nitropyridin-3-yl)piperidin-4-one.
Rationale for Experimental Choices
-
Solvent: Polar aprotic solvents like DMSO and DMF are excellent choices for SNA_r reactions as they can solvate the charged intermediate (Meisenheimer complex) and facilitate the reaction.
-
Base: A non-nucleophilic, sterically hindered base like DIPEA is preferred to avoid competition with the 4-piperidone nucleophile.
-
Temperature: Elevated temperatures are often required to overcome the activation energy barrier for the disruption of the aromatic system in the pyridine ring.
Visualization of the Synthetic Workflow
Caption: Proposed synthesis of 1-(6-nitropyridin-3-yl)piperidin-4-one.
Potential Applications in Drug Discovery
The chemical architecture of 1-(6-nitropyridin-3-yl)piperidin-4-one presents multiple avenues for the development of novel therapeutic agents.
As a Scaffold for Kinase Inhibitors
The structural similarity to the precursor of Palbociclib suggests that this compound could be a valuable starting point for the design of other kinase inhibitors. The nitro group can be readily reduced to an amine, which can then be coupled with various heterocyclic systems to generate a library of potential kinase inhibitors.
Development of Antimicrobial Agents
The piperidin-4-one scaffold is known to be present in compounds with significant antibacterial and antifungal activities.[4] The 1-(6-nitropyridin-3-yl)piperidin-4-one core can be derivatized at the C-2, C-3, C-5, and C-6 positions of the piperidine ring, as well as at the ketone functionality, to explore and optimize antimicrobial potency.
CNS-Active Agents
Derivatives of piperidin-4-one have also been investigated for their effects on the central nervous system.[4] The lipophilicity and potential for hydrogen bonding of the 1-(6-nitropyridin-3-yl)piperidin-4-one scaffold make it an interesting candidate for modification to target CNS receptors and enzymes.
Visualization of a Potential Drug Development Pathway
Caption: Potential derivatization pathways for drug discovery.
Conclusion
1-(6-nitropyridin-3-yl)piperidin-4-one is a heterocyclic compound with significant, yet largely unexplored, potential in medicinal chemistry. Its straightforward, proposed synthesis via nucleophilic aromatic substitution makes it an accessible building block for a wide range of chemical modifications. The established biological activities of the piperidin-4-one scaffold, combined with the proven utility of the 6-nitropyridin-3-yl moiety in targeted therapies, position this compound as a promising starting point for the discovery of novel drugs. This technical guide provides the foundational knowledge and a practical synthetic framework to empower researchers to unlock the therapeutic potential of this versatile molecule.
References
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An In-depth Technical Guide to the Solubility of 1-(6-Nitropyridin-3-yl)piperidin-4-one in Organic Solvents
Introduction
In the landscape of pharmaceutical research and development, understanding the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands out as a critical determinant of a compound's viability, influencing everything from synthetic workups and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of 1-(6-nitropyridin-3-yl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry.
While specific experimental solubility data for this compound is not widely published, this guide will equip researchers, scientists, and drug development professionals with the foundational principles, predictive insights, and robust experimental methodologies required to determine and understand its solubility profile. By combining theoretical knowledge with practical, field-proven protocols, this document serves as a complete resource for navigating the solubility challenges associated with this and similar molecular scaffolds.
Theoretical Framework: The Science of Dissolution
The solubility of a solid in a liquid solvent is governed by a delicate balance of intermolecular forces between the solute and solvent molecules, as well as the entropy change associated with the dissolution process[1]. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle. A deeper understanding requires an examination of the specific molecular characteristics of both the solute, 1-(6-nitropyridin-3-yl)piperidin-4-one, and the potential organic solvents.
Molecular Structure Analysis of 1-(6-Nitropyridin-3-yl)piperidin-4-one
The chemical structure of 1-(6-Nitropyridin-3-yl)piperidin-4-one (C₁₀H₁₁N₃O₃) dictates its solubility behavior[2]. Key features include:
-
A Polar Nitropyridine Ring: The pyridine ring containing a nitro group is electron-deficient and highly polar. The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor.
-
A Piperidin-4-one Moiety: This portion of the molecule contains a polar ketone group (C=O), which is a hydrogen bond acceptor. The nitrogen atom in the piperidine ring is a tertiary amine, which can also act as a hydrogen bond acceptor.
-
Overall Polarity: The combination of the nitropyridine and piperidin-4-one rings results in a molecule with significant polarity.
Key Factors Influencing Solubility
Several factors will influence the dissolution of 1-(6-nitropyridin-3-yl)piperidin-4-one in organic solvents:
-
Polarity: Polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents[3][4]. Given the polar nature of the target compound, it is expected to have higher solubility in polar organic solvents.
-
Hydrogen Bonding: The ability of a solvent to engage in hydrogen bonding is crucial[3]. The nitro and ketone oxygens in the target molecule can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) that can act as hydrogen bond donors are likely to be effective solvents. Aprotic polar solvents (e.g., DMSO, DMF) with strong dipole-dipole interactions will also be considered.
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature[1][5][6]. This is because the dissolution process is often endothermic, and adding heat favors the dissolution.
-
Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility[4].
The interplay of these factors is visually represented in the diagram below.
Caption: Key factors governing the solubility of a solute in a solvent.
Experimental Determination of Solubility
A systematic experimental approach is essential for accurately quantifying the solubility of 1-(6-nitropyridin-3-yl)piperidin-4-one. The following protocol describes a reliable method for determining thermodynamic solubility.
Materials and Equipment
-
1-(6-Nitropyridin-3-yl)piperidin-4-one (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or agitator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Step-by-Step Protocol
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known amount of 1-(6-nitropyridin-3-yl)piperidin-4-one and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.
-
Analyze the calibration standards by HPLC and construct a calibration curve of peak area versus concentration.
-
-
Equilibration:
-
Add an excess amount of solid 1-(6-nitropyridin-3-yl)piperidin-4-one to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to pellet the remaining solid.
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
Determine the concentration of 1-(6-nitropyridin-3-yl)piperidin-4-one in the sample using the calibration curve.
-
Calculate the solubility by taking into account the dilution factor.
-
The workflow for this protocol is illustrated in the diagram below.
Caption: Experimental workflow for thermodynamic solubility determination.
Predicted Solubility Profile and Data Interpretation
In the absence of experimental data, a qualitative prediction of the solubility of 1-(6-nitropyridin-3-yl)piperidin-4-one in various organic solvents can be made based on the theoretical principles outlined above.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the solute's nitro and ketone groups. The polarity matches well with the polar nature of the solute. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions can solvate the polar regions of the solute. DMSO and DMF are particularly good at dissolving a wide range of organic compounds. |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate to Low | The ketone group in acetone and the ester group in ethyl acetate offer some polarity and hydrogen bond accepting capabilities, but the overall polarity is lower than the previous classes. |
| Low Polarity | Dichloromethane, Chloroform | Low | While these solvents have a dipole moment, they are poor hydrogen bond donors and acceptors. Their polarity is likely insufficient to effectively dissolve the highly polar solute. |
| Nonpolar | Hexane, Toluene | Very Low / Insoluble | The nonpolar nature of these solvents makes them incapable of overcoming the strong intermolecular forces within the crystal lattice of the polar solute. |
Conclusion
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The Ascendant Role of 6-Nitropyridine Derivatives in Modern Drug Discovery: A Comparative Technical Guide
Abstract
The pyridine scaffold represents a cornerstone in medicinal chemistry, with its derivatives forming the structural core of numerous FDA-approved drugs. The strategic introduction of a nitro group at the 6-position of the pyridine ring creates a unique pharmacophore with a diverse range of biological activities. This in-depth technical guide provides a comprehensive comparison of various 6-nitropyridine derivatives, offering researchers, scientists, and drug development professionals a critical resource for navigating this promising class of compounds. We will delve into their synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic potential across oncology, infectious diseases, and neurodegenerative disorders. This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols for key assays, empowering researchers to accelerate their own discovery programs.
The Pyridine Nucleus and the Influence of the 6-Nitro Group: A Privileged Scaffold in Medicinal Chemistry
The pyridine ring is a bioisostere of benzene, but the presence of the nitrogen atom imparts distinct electronic properties, including increased polarity and the ability to act as a hydrogen bond acceptor.[1] These features allow pyridine-containing molecules to engage in specific interactions with biological targets. The addition of a nitro group, a strong electron-withdrawing moiety, at the 6-position further modulates the electronic landscape of the pyridine ring, influencing its reactivity and biological activity. This strategic functionalization has led to the discovery of 6-nitropyridine derivatives with potent and selective activities against a range of therapeutic targets.[2]
Anticancer Applications of 6-Nitropyridine Derivatives: Targeting Cellular Proliferation and Survival
Cancer remains a leading cause of mortality worldwide, and the demand for novel, effective, and selective anticancer agents is unceasing.[3] 6-Nitropyridine derivatives have emerged as a promising class of compounds with potent antiproliferative and pro-apoptotic activities against a variety of cancer cell lines.[4]
Mechanism of Action: Disruption of Microtubule Dynamics and Cell Cycle Arrest
A primary mechanism of action for several anticancer 6-nitropyridine derivatives is the inhibition of tubulin polymerization.[5] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, forming the mitotic spindle.[6] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to a cascade of events culminating in cell death.
Figure 1: Signaling pathway for the anticancer activity of tubulin-inhibiting 6-nitropyridine derivatives.
This disruption of microtubule formation leads to the activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Comparative Analysis of Anticancer 6-Nitropyridine Derivatives
The anticancer activity of 6-nitropyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring and any appended functionalities. The following table summarizes the in vitro cytotoxic activity of representative 6-nitropyridine derivatives against various cancer cell lines.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | -NH-Ph | MCF-7 (Breast) | 6.41 | [2] |
| 1b | -H | -NH-(4-OCH3-Ph) | MCF-7 (Breast) | 4.80 | [2] |
| 2a | -Cl | -NH-c-Hex | HepG2 (Liver) | 7.63 | [2] |
| 2b | -Cl | -NH-CH2-Ph | HepG2 (Liver) | 5.21 | [2] |
| 3 | -OCH3 | -NH2 | A549 (Lung) | 8.5 | [7] |
Table 1: In vitro anticancer activity (IC50) of selected 6-nitropyridine derivatives.
Structure-Activity Relationship (SAR) Insights
Analysis of the data reveals several key SAR trends:
-
Substitution at the 2-position: The nature of the substituent at the 2-position significantly influences anticancer potency. Generally, the presence of an amino group, particularly when substituted with an aromatic or bulky aliphatic group, is favorable for activity.
-
Substitution at the 3- and 5-positions: Modifications at these positions can modulate the electronic properties and steric bulk of the molecule, impacting its binding affinity to the target protein.
-
The role of the nitro group: The 6-nitro group is a critical pharmacophoric element, likely involved in key interactions within the binding pocket of the target protein. Its strong electron-withdrawing nature also influences the overall electronic distribution of the pyridine ring.
Antimicrobial Applications of 6-Nitropyridine Derivatives: A New Frontier in Combating Infectious Diseases
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. 6-Nitropyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[8]
Mechanism of Antimicrobial Action
The precise mechanisms of antimicrobial action for 6-nitropyridine derivatives are still under investigation but are thought to involve multiple targets. Potential mechanisms include:
-
Inhibition of Essential Enzymes: The pyridine scaffold can act as a bioisostere for natural substrates, leading to the inhibition of key microbial enzymes involved in metabolic pathways or cell wall synthesis.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of many 6-nitropyridine derivatives may allow them to intercalate into the microbial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[6]
-
Inhibition of DNA Gyrase: Some pyridine derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, thereby halting bacterial proliferation.[9]
Comparative Analysis of Antimicrobial 6-Nitropyridine Derivatives
The antimicrobial efficacy of 6-nitropyridine derivatives varies depending on the specific derivative and the microbial species. The following table presents the Minimum Inhibitory Concentration (MIC) values for representative compounds against various bacterial and fungal strains.
| Compound ID | R-Group | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 4a | -SCH2CN | Mycobacterium kansasii | 8-4 µmol/l | [8] |
| 4b | -piperidyl | Mycobacterium tuberculosis | 62.5 | [8] |
| 5a | Fused coumarin | Bacillus subtilis | 64 | |
| 5b | Fused coumarin | Escherichia coli | 128 |
Table 2: In vitro antimicrobial activity (MIC) of selected 6-nitropyridine derivatives.
Structure-Activity Relationship (SAR) Insights
Key SAR observations for antimicrobial 6-nitropyridine derivatives include:
-
Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity, likely due to improved penetration of the microbial cell membrane.
-
Specific Functional Groups: The presence of certain functional groups, such as thiols or fused heterocyclic rings, can confer specific and potent activity against particular microbial species.
-
Substitution Pattern: The overall substitution pattern on the pyridine ring dictates the compound's spectrum of activity and potency.
Experimental Protocols: A Guide to the Bench
To facilitate the exploration of 6-nitropyridine derivatives, this section provides detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating, with built-in controls to ensure data integrity.
Synthesis of a 6-Nitropyridine Precursor: 2-Amino-6-chloro-3-nitropyridine
This protocol describes the synthesis of a key intermediate used in the preparation of many bioactive 6-nitropyridine derivatives.
Procedure:
-
In a well-ventilated fume hood, dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in isopropanol.
-
While stirring at room temperature, slowly bubble ammonia gas (2.4 eq) through the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum to yield 2-amino-6-chloro-3-nitropyridine.[10]
In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the 6-nitropyridine derivatives to the wells and incubate for 48-72 hours.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Remove the TCA and wash the plates with water. Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization and Absorbance Reading: Add Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 540 nm using a microplate reader.[2][11]
Figure 2: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution.
Procedure:
-
Cell Treatment: Treat cells with the 6-nitropyridine derivative for the desired time.
-
Harvest and Fix: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Centrifuge the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]
Apoptosis Assay: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the 6-nitropyridine derivative.
-
Harvest and Wash: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.[5][6]
Future Directions and Conclusion
The diverse biological activities of 6-nitropyridine derivatives underscore their significant potential in drug discovery. The insights into their synthesis, mechanisms of action, and structure-activity relationships presented in this guide provide a solid foundation for the rational design of new and improved therapeutic agents. Future research should focus on:
-
Target Identification and Validation: For derivatives with unknown mechanisms of action, target identification studies are crucial to guide further optimization.
-
In Vivo Efficacy and Safety: Promising candidates identified from in vitro screening must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.[14]
-
Exploration of New Therapeutic Areas: The chemical versatility of the 6-nitropyridine scaffold suggests that its therapeutic potential may extend beyond the applications discussed in this guide.
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- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation | MDPI [mdpi.com]
- 11. Unlocking Signaling Pathways: Graphviz and High-Contrast Color for Clarity - Oreate AI Blog [oreateai.com]
- 12. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
Technical Procurement & Application Guide: 1-(6-Nitropyridin-3-yl)piperidin-4-one
Topic: 1-(6-Nitropyridin-3-yl)piperidin-4-one: Synthesis, Quality Specifications, and Procurement Strategy Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers in Drug Discovery.
Executive Summary
1-(6-Nitropyridin-3-yl)piperidin-4-one (CAS: 1019508-29-2 ) is a specialized heterocyclic building block distinct from its widely utilized analog, 1-(6-nitropyridin-3-yl)piperazine (a Palbociclib intermediate). While the piperazine variant is a commodity chemical, the piperidin-4-one derivative represents a strategic "branch point" intermediate. Its C-4 ketone functionality allows for divergent synthesis—enabling reductive aminations, Grignard additions, or spiro-cyclizations—making it critical for Structure-Activity Relationship (SAR) expansion in kinase and GPCR inhibitor programs.
This guide details the synthesis, quality control parameters, and procurement landscape for this compound, providing a roadmap for researchers transitioning from gram-scale discovery to kilogram-scale process development.
Chemical Profile & Structural Distinction[2]
It is imperative to distinguish this target from similar commercial intermediates to avoid procurement errors.
| Feature | Target Molecule | Common Analog (Caution) |
| Name | 1-(6-Nitropyridin-3-yl)piperidin-4-one | 1-(6-Nitropyridin-3-yl)piperazine |
| CAS Number | 1019508-29-2 | 775288-71-6 |
| Structure | Contains a Ketone (C=O) at C4 | Contains a Secondary Amine (NH) at C4 |
| Primary Utility | Scaffold for reductive amination (SAR exploration) | Linker for CDK4/6 inhibitors (e.g., Palbociclib) |
| Availability | Tier 2 (Specialty Building Block) | Tier 1 (Commodity) |
Synthesis & Manufacturing Process
The cost and availability of this intermediate are directly tied to its synthesis via Nucleophilic Aromatic Substitution (
Synthetic Route
The synthesis involves the coupling of 5-Bromo-2-nitropyridine with 4-Piperidone Hydrochloride . The nitro group at the C-2 position of the pyridine ring activates the C-5 position (para-like orientation) for nucleophilic attack.
Reaction Stoichiometry:
-
Electrophile: 5-Bromo-2-nitropyridine (1.0 eq)
-
Nucleophile: 4-Piperidone HCl (1.1 eq)
-
Base:
(2.5 eq) or DIPEA (3.0 eq) -
Solvent: Acetonitrile (ACN) or DMF
-
Conditions:
, 4-12 hours.
Reaction Mechanism & Workflow (DOT Visualization)
Figure 1:
Process Challenges & Cost Drivers
-
Regioselectivity: The 2-nitro group directs substitution to the 5-position. However, high temperatures can degrade the nitro group or cause polymerization of the piperidone.
-
Purification: The product must be separated from unreacted 5-bromo-2-nitropyridine. A robust process uses aqueous precipitation (trituration) rather than expensive chromatography, significantly lowering bulk costs.
Quality Control & Specifications
For drug development, "purity" is insufficient; specific impurity profiles must be controlled.
Recommended Specification Sheet:
| Test Parameter | Acceptance Criteria | Method | Reason |
| Appearance | Yellow to Orange Solid | Visual | Nitro-pyridines are inherently colored. |
| Purity (HPLC) | HPLC (C18, ACN/H2O) | Critical for subsequent SAR steps. | |
| 1H-NMR | Conforms to Structure | DMSO- | Verify absence of regioisomers. |
| Loss on Drying | Gravimetric | Solvent entrapment (DMF/ACN) is common. | |
| Inorganic Salts | Residue on Ignition | Residual | |
| Key Impurity A | HPLC | Unreacted 5-Bromo-2-nitropyridine (genotoxic potential). |
Market Availability & Pricing Strategy
Unlike commodity reagents, this compound follows a "Make-to-Order" or "Stock-Hold" model depending on the supplier tier.
Pricing Tiers (Estimated Market Rates)
Note: Prices fluctuate based on raw material costs (bromonitropyridine).
| Scale | Estimated Price Range (USD) | Lead Time | Supplier Type |
| Research (1g - 5g) | $80 - $250 | 1-3 Days | Catalog Houses (e.g., Sigma, BLD, Fluorochem) |
| Pilot (100g) | $1,500 - $3,000 | 2-3 Weeks | Specialized Building Block Vendors |
| Bulk (1kg+) | $8,000 - $12,000/kg | 4-6 Weeks | CROs / Custom Synthesis (China/India) |
Procurement Workflow
To ensure supply chain security, adopt a dual-sourcing strategy for scales >100g.
Figure 2: Strategic procurement workflow emphasizing sample validation before bulk commitment.
Handling & Stability
-
Storage: Store at
under inert atmosphere ( ). The ketone moiety is susceptible to hydration or oxidation over long periods if exposed to moist air. -
Safety: Treat as a potential irritant. The nitro-pyridine moiety suggests potential toxicity; handle in a fume hood.
-
Solubility: Soluble in DMSO, DMF, and DCM. Sparingly soluble in water.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1019508-29-2. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Regioselective Coupling of 5-Bromo-2-nitropyridine with 4-Piperidone
[1]
Abstract & Strategic Overview
The coupling of 5-bromo-2-nitropyridine with 4-piperidone presents a classic problem in heterocyclic regioselectivity. The pyridine substrate contains two potential leaving groups: a nitro group at the C2 position and a bromine atom at the C5 position.
For medicinal chemistry applications, the objective is typically to introduce the piperidone moiety while preserving a functional handle for subsequent elaboration.[1]
-
Path A (Preferred): Nucleophilic Aromatic Substitution (
) displacing the Bromine at C5.[1] This yields 1-(6-nitropyridin-3-yl)piperidin-4-one , preserving the nitro group for later reduction to an aniline.[2][1] -
Path B (Alternative): Displacement of the Nitro group at C2. While C2 is highly activated by the pyridine nitrogen, the nitro group activates the C5-bromine toward nucleophilic attack.[1] Under mild basic conditions with secondary amines, displacement of the halogen (C5) is often the dominant pathway, though mixtures can occur.[1]
This guide details the optimized protocol for Path A (C5-functionalization) using
Reaction Analysis & Mechanism
Electronic Vectors
The regiochemistry is dictated by the competing activation vectors:
-
Activation of C5-Br: The nitro group at C2 is a strong electron-withdrawing group (EWG).[2] It exerts a resonance effect that activates the para position (C5), making the C-Br bond susceptible to nucleophilic attack.[1]
-
Activation of C2-NO2: The pyridine ring nitrogen acts as an intrinsic EWG, activating the ortho position (C2).
Empirical Insight: In polar aprotic solvents (DMSO, DMF) with mild bases (DIPEA,
Visualization of Regioselectivity
The following diagram illustrates the competing pathways and the favored route.
Figure 1: Regioselectivity map showing the electronic activation driving the displacement of Bromine at C5.[2][1]
Experimental Protocols
Protocol A: Direct Coupling (High Throughput)
This method is optimized for speed and scalability. It utilizes the hydrochloride salt of 4-piperidone directly with an excess of base.
Reagents & Materials:
-
Substrate: 5-Bromo-2-nitropyridine (1.0 equiv)
-
Nucleophile: 4-Piperidone monohydrate hydrochloride (1.2 equiv)[2][1]
-
Solvent: Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN)[2][1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-nitropyridine (e.g., 2.03 g, 10 mmol) in DMSO (15 mL).
-
Note: DMSO is preferred over ACN for higher reaction rates and solubility, though ACN simplifies workup (evaporation).[1]
-
-
Nucleophile Addition: Add 4-piperidone monohydrate hydrochloride (1.84 g, 12 mmol) to the solution.
-
Base Addition: Add DIPEA (5.2 mL, 30 mmol) dropwise.
-
Critical: The solution may warm slightly. Ensure the amine salt is fully neutralized to generate the free base nucleophile in situ.
-
-
Reaction: Heat the mixture to 80°C for 5–8 hours.
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the DMSO solution slowly into ice-cold water (150 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.
-
Filter the solid, wash with water (3 x 20 mL) to remove residual DMSO and DIPEA salts.[1]
-
Dry under vacuum at 45°C.
-
-
Purification: If necessary, recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).
Protocol B: Ketal-Protected Route (High Purity/Stability)
If the free ketone of 4-piperidone leads to side reactions (e.g., aldol condensation or hydrate formation), use the ethylene ketal protected amine.[2][1]
Workflow Diagram:
Figure 2: Two-step workflow using ketal protection to ensure ketone integrity.
Procedure:
-
Coupling: React 5-bromo-2-nitropyridine (1.0 eq) with 1,4-dioxa-8-azaspiro[4.5]decane (4-piperidone ethylene ketal) (1.1 eq) and
(2.0 eq) in DMF at 90°C for 12h. -
Deprotection: Treat the isolated intermediate with 2N HCl in THF (1:1) at room temperature until the ketal is hydrolyzed (monitor by LC-MS).
-
Neutralization: Carefully quench with saturated
and extract with DCM.
Quantitative Data & Troubleshooting
Reagent Loading Table
| Component | Role | Equiv.[3] | Notes |
| 5-Bromo-2-nitropyridine | Substrate | 1.0 | Limiting reagent. |
| 4-Piperidone HCl | Nucleophile | 1.2 - 1.5 | Excess ensures complete conversion.[2] |
| DIPEA | Base | 3.0 - 4.0 | Must neutralize HCl salt + scavenge HBr.[2] |
| DMSO | Solvent | 10 Vol | High dielectric constant promotes |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Nucleophile not free | Increase DIPEA; ensure HCl salt is fully dissolved.[2] |
| Regioisomer Mix | Temperature too high | Lower temp to 60-70°C; check solvent (switch to ACN). |
| Dark Tarry Impurities | Polymerization of ketone | Switch to Protocol B (Ketal protection). |
| Product is Oil | Residual DMSO | Perform extensive water wash or lyophilize. |
References
Application Notes and Protocols for Reductive Amination Using 1-(6-Nitropyridin-3-yl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 1-(6-Nitropyridin-3-yl)piperidin-4-one in reductive amination reactions. This versatile synthetic intermediate is of significant interest in medicinal chemistry for the generation of diverse libraries of substituted piperidines, a core scaffold in numerous pharmacologically active compounds. These application notes detail the underlying chemical principles, offer step-by-step experimental procedures, and address common challenges to empower researchers in the efficient synthesis of novel molecular entities.
Introduction: The Strategic Importance of the Substituted Piperidine Scaffold
The piperidine ring is a privileged scaffold in modern drug discovery, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The specific substitution at the 4-position of the piperidine ring with an amino group, accessible through reductive amination of the corresponding 4-piperidone, provides a crucial vector for interaction with biological targets. 1-(6-Nitropyridin-3-yl)piperidin-4-one, in particular, serves as a valuable starting material, incorporating the electron-withdrawing nitropyridinyl moiety which can influence the physicochemical properties and biological activity of the final compounds.
Reductive amination is a cornerstone of amine synthesis, offering a controlled and efficient method for forming carbon-nitrogen bonds. It circumvents the common issue of over-alkylation often encountered with direct alkylation of amines[1]. This process involves the reaction of a carbonyl compound, in this case, 1-(6-Nitropyridin-3-yl)piperidin-4-one, with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine[2][3].
The Mechanism of Reductive Amination
The reductive amination reaction proceeds through a two-step sequence that is typically conducted in a single pot.
Step 1: Imine/Iminium Ion Formation The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the 4-piperidone. This is followed by the elimination of a water molecule to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is frequently catalyzed by the addition of a weak acid, such as acetic acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
Step 2: Reduction A reducing agent, carefully selected for its ability to preferentially reduce the imine or iminium ion over the starting ketone, is then used to deliver a hydride to the electrophilic carbon of the C=N bond. This reduction yields the final secondary or tertiary amine product.
Caption: General mechanism of reductive amination.
Selecting the Appropriate Reducing Agent
The success of a reductive amination hinges on the choice of the reducing agent. The ideal reagent should be mild enough to avoid significant reduction of the starting ketone while being reactive enough to efficiently reduce the in-situ formed imine or iminium ion.
| Reducing Agent | Key Characteristics | Common Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, tolerates a wide range of functional groups, and does not require acidic conditions for iminium ion reduction. It is often the reagent of choice for general applications.[4][5][6] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and cost-efficient, but it is toxic and can generate hydrogen cyanide gas in acidic conditions. Requires careful pH control.[2] | Methanol (MeOH), Ethanol (EtOH) |
| Catalytic Hydrogenation (H₂, Pd/C) | Ideal for large-scale synthesis, environmentally friendly, and often results in high yields. However, it requires specialized equipment (hydrogenator) and may not be suitable for substrates with functional groups susceptible to hydrogenolysis.[2] | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific amine used.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This is a general and highly reliable method for a wide range of primary and secondary amines.
Materials:
-
1-(6-Nitropyridin-3-yl)piperidin-4-one (1.0 eq)
-
Primary or secondary amine (1.1 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount for less reactive amines)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-(6-Nitropyridin-3-yl)piperidin-4-one in anhydrous DCE (or DCM), add the amine.
-
If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to generate the free amine in situ.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine/iminium ion intermediate. For less reactive amines, a catalytic amount of acetic acid can be added.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. The addition may be exothermic, so it's advisable to cool the reaction in an ice bath if necessary.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 4-aminopiperidine derivative.
Caption: Workflow for NaBH(OAc)₃ reductive amination.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is a cost-effective alternative, particularly suitable for reactions in protic solvents.
Materials:
-
1-(6-Nitropyridin-3-yl)piperidin-4-one (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.2 eq)
-
Methanol (MeOH)
-
Water
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve 1-(6-Nitropyridin-3-yl)piperidin-4-one and the amine in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium cyanoborohydride in methanol to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Safety Note: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[2]
Purification and Characterization
Purification of the resulting basic piperidine derivatives is most commonly achieved by flash column chromatography on silica gel. To prevent peak tailing due to the interaction of the basic amine with the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.[7]
Typical Eluent Systems for Column Chromatography:
-
Dichloromethane/Methanol mixtures
-
Ethyl Acetate/Hexane mixtures with triethylamine
Characterization: The structure of the purified product should be confirmed by standard spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the covalent structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the ketone C=O stretch and the appearance of N-H stretches (for secondary amine products).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete imine/iminium ion formation. | Add a catalytic amount of acetic acid. Increase the reaction time for imine formation before adding the reducing agent. |
| Reduction of the starting ketone. | Use a milder reducing agent like NaBH(OAc)₃. Ensure slow, portion-wise addition of the reducing agent at a controlled temperature. | |
| Formation of Side Products | Over-alkylation (for primary amines). | Use a 1:1 stoichiometry of the ketone and amine. A stepwise procedure (formation and isolation of the imine followed by reduction) can also be effective. |
| Alcohol by-product from ketone reduction. | Use a more selective reducing agent. Ensure the amine is sufficiently nucleophilic to favor imine formation. | |
| Peak Tailing during Chromatography | Interaction of the basic product with acidic silica gel. | Add 0.5-1% triethylamine to the eluent. Use deactivated silica gel or an alternative stationary phase like alumina.[7] |
Safety Precautions
-
1-(6-Nitropyridin-3-yl)piperidin-4-one: While specific toxicity data is limited, related nitropyridine compounds can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.
-
Reducing Agents: Sodium triacetoxyborohydride and sodium cyanoborohydride should be handled with care in a well-ventilated fume hood. NaBH₃CN is highly toxic.
-
Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Handle with appropriate personal protective equipment.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. 1996, 61 (11), 3849–3862. Available at: [Link]
-
A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Available at: [Link]
-
Myers, A. G. Reductive Amination. Harvard University. Available at: [Link]
-
1-(6-nitropyridin-3-yl)piperidin-4-one. PubChem. Available at: [Link]
-
Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
Scalable process chemistry for Apixaban key intermediates
Application Note & Protocol Guide
Topic: Scalable Process Chemistry for Apixaban Key Intermediates
Abstract
Apixaban is a leading direct oral anticoagulant, acting as a highly selective inhibitor of Factor Xa.[1] Its widespread therapeutic use necessitates a manufacturing process that is not only scalable and cost-effective but also robust and environmentally sustainable. Early synthetic routes, while foundational, often relied on expensive starting materials, harsh reagents, and chromatographically-intensive purifications, rendering them unsuitable for large-scale industrial production.[2][3] This guide details a modern, convergent, and industrially viable synthetic strategy for Apixaban, focusing on the scalable process chemistry for two pivotal intermediates. We provide in-depth explanations for the chosen synthetic pathways, detailed step-by-step protocols, and insights into process control, reflecting field-proven methodologies for ensuring high yield and purity in the final Active Pharmaceutical Ingredient (API).
A Convergent and Scalable Synthetic Strategy
The industrial synthesis of Apixaban has evolved towards convergent strategies that build complex molecules from key, pre-assembled fragments. This approach enhances overall efficiency and simplifies purification logistics. The strategy detailed herein begins with the cost-effective starting material, p-nitroaniline, to construct the core morpholin-dihydropyridinone-phenyl-piperidone structure. This key fragment is then coupled with a pyrazole precursor to form the penultimate ester intermediate, which is finally converted to Apixaban. This pathway deliberately avoids expensive reagents like p-iodoaniline and hazardous materials like sodium hydride, which were drawbacks of earlier methods.[2][4]
Caption: High-level convergent synthetic route for Apixaban.
Synthesis of Key Intermediate 1: 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one
This intermediate represents the successful assembly of the right-hand portion of the Apixaban molecule. The synthesis is designed as a multi-step, one-pot or telescoping sequence to maximize efficiency and minimize isolation steps, a critical consideration for industrial scale-up.[4][5]
Caption: Detailed synthetic pathway for Key Intermediate 1.
Protocol 1: Synthesis of 1-(4-nitrophenyl)piperidin-2-one
-
Principle: This protocol utilizes a phase-transfer catalyzed amidation followed by an in-situ (one-pot) cyclization.[4] Using a two-phase system (e.g., water/organic solvent) with a phase-transfer catalyst improves reaction control and simplifies workup compared to using hazardous reagents like NaH in anhydrous solvents. The strong base facilitates the final intramolecular nucleophilic substitution to form the lactam ring.
-
Methodology:
-
To a stirred mixture of water, an organic solvent (e.g., toluene), and p-nitroaniline, add an inorganic weak base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., a quaternary ammonium salt).
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of 5-chlorovaleryl chloride in the same organic solvent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or HPLC analysis indicates the complete consumption of p-nitroaniline.
-
To the reaction mixture, add a concentrated aqueous solution of a strong base, such as sodium hydroxide.[4]
-
Heat the mixture (e.g., to 50-60 °C) and stir until cyclization is complete (monitored by HPLC).
-
Cool the mixture, separate the organic layer, wash it with brine, and concentrate under reduced pressure.
-
The resulting crude product can often be purified by simple recrystallization or slurry in a suitable solvent (e.g., isopropanol) to avoid column chromatography.[6]
-
Protocol 2: Synthesis of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one
-
Principle: This two-stage transformation first creates an activated dichlorinated intermediate, which then undergoes a condensation-elimination reaction with morpholine.[5] The use of phosphorus pentachloride (PCl₅) is a classic and effective method for geminal dichlorination alpha to a lactam carbonyl. The subsequent reaction with excess morpholine acts as both the nucleophile and the base to facilitate the elimination of HCl, forming the stable enamine product.
-
Methodology:
-
Dissolve 1-(4-nitrophenyl)piperidin-2-one in a suitable solvent like chloroform.
-
At a controlled temperature (e.g., below 40 °C), add phosphorus pentachloride (PCl₅) in portions.
-
After the addition, heat the mixture to reflux and maintain until the reaction is complete by TLC/HPLC.
-
Cool the reaction mixture and carefully quench it by pouring it into ice water.
-
Separate the organic layer, wash with water and then a mild base (e.g., NaHCO₃ solution) to neutralize, and concentrate to yield the crude 3,3-dichloro intermediate.[7]
-
Dissolve the crude dichloro intermediate in a solvent and add an excess of morpholine.
-
Heat the mixture to reflux. The reaction progress is monitored by HPLC for the formation of the desired 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.
-
Once complete, cool the mixture and purify the product. Purification often involves crystallization directly from the reaction mixture or after a suitable workup to remove excess morpholine and salts.[2]
-
The resulting nitro-compound is then reduced. A scalable method involves using sodium sulfide in an alcohol-water solvent system, which is safer and more cost-effective than catalytic hydrogenation for this substrate.[4] Alternatively, hydrazine with a Raney nickel catalyst provides excellent yields.[5]
-
After reduction, the amine product is isolated via filtration or extraction.
-
Protocol 3: Final Cyclization to Key Intermediate 1
-
Principle: This is a final acylation-cyclization sequence. The synthesized amine is acylated again with 5-chlorovaleryl chloride, followed by a base-mediated intramolecular cyclization to form the second piperidinone ring.[5]
-
Methodology:
-
Dissolve the amine from the previous step in a suitable aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution and add 5-chlorovaleryl chloride dropwise.
-
Allow the reaction to proceed to completion at room temperature.
-
Upon completion, add a stronger base (e.g., potassium carbonate) and heat the mixture to effect the final intramolecular cyclization.
-
The final product is isolated by filtration and can be purified by recrystallization to achieve high purity suitable for the next stage.[5]
-
| Process Stage | Typical Yield | Typical Purity (HPLC) | Key Parameters & Rationale |
| 1-(4-nitrophenyl)piperidin-2-one | 85-95% | >99% | One-pot reaction minimizes handling; Phase-transfer catalyst enhances reaction rate and safety.[4] |
| 3-morpholino...(nitro)...one | 70-80% | >98% | Controlled addition of PCl₅ is crucial for safety; Morpholine acts as both reagent and base.[5] |
| Reduction to Amine | 90-98% | >99% | Na₂S or Hydrazine/Raney Ni are efficient and scalable nitro reduction methods.[4][5] |
| Final Intermediate 1 | 90-95% | >99.5% | Stepwise base addition (triethylamine then K₂CO₃) controls acylation vs. cyclization.[5] |
Synthesis of Key Intermediate 2 & Final Amidation
The formation of the core pyrazole ring is achieved via a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry. This step is followed by the final amidation to produce Apixaban.
Protocol 4: Synthesis of Apixaban Ethyl Ester
-
Principle: This reaction involves the [3+2] dipolar cycloaddition between an enamine (Key Intermediate 1, or a related precursor) and a hydrazonoyl chloride (generated in situ from a precursor like ethyl chloro[(4-methoxyphenyl)hydrazono]acetate).[8] The reaction is typically carried out in the presence of a base to facilitate the elimination of HCl and drive the cyclization.
-
Methodology:
-
To a solution of Key Intermediate 1 in a high-boiling aprotic solvent (e.g., toluene or DMF), add a non-nucleophilic base such as triethylamine.
-
Add the hydrazone precursor, ethyl chloro[(4-methoxyphenyl)hydrazono]acetate.
-
Heat the reaction mixture (e.g., 90-110 °C) and stir until HPLC analysis shows the completion of the reaction.
-
Cool the reaction mixture. The product, Apixaban ethyl ester, often crystallizes from the solution upon cooling or with the addition of an anti-solvent.
-
Filter the solid, wash with a suitable solvent (e.g., ethanol), and dry under vacuum.
-
Protocol 5: Scalable Amidation to Apixaban
-
Principle: The final step is the conversion of the ethyl ester to the primary amide. For large-scale production, using anhydrous ammonia in a high-boiling, water-miscible solvent like propylene glycol is highly effective.[9] This system allows the reaction to be run at elevated temperatures (e.g., 90-120 °C) to drive the reaction to completion efficiently, often yielding the desired N-1 polymorphic form of Apixaban directly upon workup.[9]
-
Methodology:
-
Charge a pressure-rated reactor with Apixaban ethyl ester and propylene glycol.
-
Seal the reactor and introduce anhydrous ammonia gas to a specified pressure.
-
Heat the mixture to 90-120 °C and maintain for several hours (e.g., 12-24 hours) until the reaction is complete as monitored by HPLC.[9][10]
-
Cool the reactor to room temperature and vent the excess ammonia.
-
The product is typically precipitated by the controlled addition of water.
-
The solid is filtered, washed with a water/propylene glycol mixture and then water, and dried under vacuum to yield Apixaban API.
-
| Process Stage | Typical Yield | Typical Purity (HPLC) | Key Parameters & Rationale |
| Apixaban Ethyl Ester | 70-80% | >99% | Choice of high-boiling solvent and base are critical for reaction rate and yield.[8] |
| Apixaban (API) | 90-95% | >99.8% | Propylene glycol is an excellent solvent for this high-temp amidation; ensures high conversion and can control polymorphism.[9] |
Process Control and Impurity Management
A robust manufacturing process for any API is defined by its ability to consistently control impurities. For Apixaban, process-related impurities can include unreacted intermediates, by-products from side reactions, and degradation products.[11] Furthermore, the potential for forming N-nitroso impurities is a critical safety consideration, necessitating strict control over nitrosating agents (like nitrites) and reaction pH.[12]
Caption: General workflow for in-process control and purification.
Effective control strategies involve:
-
Raw Material Control: Rigorous testing of starting materials and reagents to ensure they meet specifications and are free from detrimental contaminants.
-
Purification: Developing robust crystallization procedures for intermediates and the final API that effectively purge specific impurities.[13]
-
Forced Degradation Studies: Intentionally exposing the drug substance to stress conditions (acid, base, light, heat, oxidation) to identify potential degradation products and establish stability-indicating analytical methods.[11]
Conclusion
The synthetic routes and protocols described in this guide represent a scalable, efficient, and economically viable manufacturing process for Apixaban. By leveraging cost-effective starting materials and designing a convergent strategy with robust, high-yielding steps, the challenges of earlier synthetic approaches have been overcome. The emphasis on simple, non-chromatographic purifications and rigorous in-process controls ensures that the final API can be produced with consistently high purity and quality, meeting the stringent requirements for pharmaceuticals. This focus on process chemistry optimization is paramount to ensuring a reliable supply of this critical anticoagulant medication to patients worldwide.
References
-
Apixaban Intermediates In Pharmaceutical Research. (2025, October 20). Pharmanecia. Retrieved February 26, 2026, from [Link]
-
Dong, W., Gong, T., et al. (2023). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly. Retrieved February 26, 2026, from [Link]
-
New synthetic process of apixaban. (2015, August 7). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Mubarak, A. R., et al. (2024, December 12). Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process. ResearchGate. Retrieved February 26, 2026, from [Link]
-
A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. (2015, August 21). World Journal of Pharmaceutical Sciences. Retrieved February 26, 2026, from [Link]
-
PROCESS FOR THE PREPARATION OF APIXABAN. (2020, July 29). European Patent Office. Retrieved February 26, 2026, from [Link]
-
Nitrosamine testing in Apixaban. (2025, August 17). ResolveMass Laboratories Inc. Retrieved February 26, 2026, from [Link]
-
Investigation on Polymorphs of Apixaban, an Anticoagulant Drug: Study of Phase Transfor. (2015, March 3). World Journal of Pharmaceutical Sciences. Retrieved February 26, 2026, from [Link]
- CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production. (n.d.). Google Patents.
- US9624221B2 - Key intermediates and impurities of the synthesis of Apixaban: Apixaban glycol esters. (n.d.). Google Patents.
-
Synthesis and characterization of impurities of Apixaban drug substance—An anticoagulant. (n.d.). Scite.ai. Retrieved February 26, 2026, from [Link]
-
Green Chemistry-Oriented Multiobjective Optimization with Semiautomated Process Monitoring for Apixaban Intermediate Synthesis. (2025, July 18). ACS Publications. Retrieved February 26, 2026, from [Link]
-
An alternative synthetic strategy to construct apixaban analogues. (2024, July 7). Arkat USA. Retrieved February 26, 2026, from [Link]
-
A practical synthesis for the key intermediate of apixaban. (2024, January 17). ResearchGate. Retrieved February 26, 2026, from [Link]
- CN103923079A - Preparation method of apixaban intermediate. (n.d.). Google Patents.
-
Manual to Auto-Optimization Platform of Multistep Apixaban Synthesis. (2025, March 10). ACS Publications. Retrieved February 26, 2026, from [Link]
- Preparation method of apixaban. (n.d.). Patsnap.
- WO2014072884A1 - Process for the synthesis of apixaban. (n.d.). Google Patents.
-
The evolution of the pyrazole-based FXa inhibitors: the discovery of apixaban. (n.d.). Bioorganic & Medicinal Chemistry Letters. Retrieved February 26, 2026, from [Link]
- CN103694237A - Preparation method and key intermediate of anticoagulant apixaban. (n.d.). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. wjpsonline.com [wjpsonline.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. CN103694237A - Preparation method and key intermediate of anticoagulant apixaban - Google Patents [patents.google.com]
- 8. CN103923079A - Preparation method of apixaban intermediate - Google Patents [patents.google.com]
- 9. US9624221B2 - Key intermediates and impurities of the synthesis of Apixaban: Apixaban glycol esters - Google Patents [patents.google.com]
- 10. WO2014072884A1 - Process for the synthesis of apixaban - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. data.epo.org [data.epo.org]
Reaction conditions for N-arylation of piperidin-4-one salts
Application Note: Optimized Reaction Conditions for the N-Arylation of Piperidin-4-one Salts
Executive Summary
The N-arylation of piperidin-4-one derivatives is a critical transformation in medicinal chemistry, providing access to functionalized azacycles ubiquitous in drug discovery. However, utilizing piperidin-4-one hydrochloride salts presents unique chemoselectivity challenges due to the competing reactivity of the C4-ketone (e.g., α-arylation, aldol condensation) under basic cross-coupling conditions. This application note details field-proven strategies to overcome these limitations, including direct palladium-catalyzed Buchwald-Hartwig amination using attenuated bases, transition-metal-free nucleophilic aromatic substitution (SNAr), and a robust ketal-protection/deprotection workflow.
Mechanistic Insights & Strategic Approaches
The Chemoselectivity Challenge Piperidin-4-one hydrochloride possesses two reactive centers: the nucleophilic secondary amine (once liberated from its salt) and the electrophilic C4-ketone. Under the strongly basic conditions (e.g., NaOtBu) typically employed in standard Buchwald-Hartwig aminations, the ketone readily enolizes. This leads to deleterious side reactions, including self-condensation (aldol addition) and competitive α-arylation of the ketone.
To achieve high yields of the N-arylated product, researchers must employ one of three strategic pathways:
-
Ketal Protection (The Gold Standard): Converting the ketone to an ethylene ketal (forming 1,4-dioxa-8-azaspiro[4.5]decane) masks the electrophilic center and prevents enolization. This allows for the use of robust palladium catalysts and stronger bases to achieve N-arylation, followed by a mild acidic deprotection[1].
-
Direct Buchwald-Hartwig Amination: If protection is undesirable, direct N-arylation of the hydrochloride salt is possible by carefully selecting weak, non-nucleophilic bases (e.g., Cs₂CO₃ or K₃PO₄) and bulky, electron-rich phosphine ligands (e.g., RuPhos or XPhos) that accelerate reductive elimination before side reactions occur[2].
-
Transition-Metal-Free SNAr: For highly electron-deficient aryl halides (e.g., fluoronitrobenzenes), a transition-metal-free nucleophilic aromatic substitution (SNAr) approach utilizing 4-piperidone ethylene ketal is highly efficient and avoids toxic metal catalysts[3].
Figure 1: Synthetic workflow and decision tree for the N-arylation of piperidones.
Quantitative Data: Condition Optimization
The following table summarizes the impact of base and ligand selection on the direct N-arylation of piperidin-4-one hydrochloride with an unactivated aryl bromide. The data illustrates the causality between base strength and the proliferation of side reactions.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Primary Side Reaction |
| Pd₂(dba)₃ (2 mol%) | BINAP | NaOtBu | Toluene | 100 | <10% | Extensive Aldol Condensation |
| Pd(OAc)₂ (2 mol%) | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 45% | Incomplete conversion |
| Pd(OAc)₂ (2 mol%) | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 88% | None (Clean conversion) |
| None (SNAr) | None | K₂CO₃ | DMF | 120 | 0% | No reaction (Unactivated Ar-X) |
Table 1: Optimization of direct Buchwald-Hartwig amination conditions for piperidin-4-one hydrochloride.
Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation of Piperidone Ethylene Ketal
This protocol utilizes the pre-protected 1,4-dioxa-8-azaspiro[4.5]decane to ensure maximum chemoselectivity during the C-N bond formation. The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl halide, followed by the coordination of the ketal-protected piperidine. The base deprotonates the amine, forming a nucleophilic amido-Pd(II) species, which undergoes reductive elimination to forge the C-N bond and regenerate the Pd(0) catalyst[1].
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination for piperidones.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 1,4-dioxa-8-azaspiro[4.5]decane (1.2 equiv), Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd), RuPhos (5 mol%), and finely milled Cs₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon (repeat 3 times) to ensure a strictly oxygen-free environment, which is critical to prevent catalyst deactivation to Pd-black.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M relative to the aryl halide) via syringe.
-
Reaction: Seal the flask and heat the mixture in a pre-heated oil bath at 100 °C for 12–16 hours. Monitor the reaction via TLC or LC-MS until the aryl halide is completely consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude N-arylated ketal via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Protocol B: Mild Acidic Deprotection to Yield N-Aryl Piperidin-4-one
Once the N-arylated ketal is isolated, the ketone must be unmasked. Formic acid provides a mild, highly efficient medium for this transformation without degrading sensitive N-aryl bonds.
Step-by-Step Procedure:
-
Reaction: Dissolve the N-arylated 1,4-dioxa-8-azaspiro[4.5]decane intermediate in neat formic acid (approx. 5-10 mL per mmol of substrate).
-
Stirring: Stir the solution at room temperature for 1 to 2 hours. The cleavage of the ethylene ketal ring is highly efficient under these conditions.
-
Neutralization: Carefully pour the reaction mixture into a beaker containing crushed ice and slowly neutralize with a saturated aqueous solution of NaHCO₃ until the pH reaches 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to afford the pure N-aryl piperidin-4-one.
Protocol C: Transition-Metal-Free SNAr (For Electron-Deficient Aryl Halides)
When utilizing highly activated aryl halides (e.g., 1-fluoro-4-nitrobenzene), expensive palladium catalysts are unnecessary. The reaction proceeds via a classical addition-elimination SNAr mechanism[3].
Step-by-Step Procedure:
-
Combine the electron-deficient aryl halide (1.0 equiv), piperidin-4-one hydrochloride (1.2 equiv), and K₂CO₃ (3.0 equiv) in anhydrous DMF (0.3 M). Note: The excess base is required to first liberate the free amine from the hydrochloride salt and then neutralize the HX byproduct.
-
Heat the mixture at 80–100 °C for 4–8 hours under a nitrogen atmosphere.
-
Cool to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer extensively with water (5x) and brine to remove the DMF. Dry and concentrate to yield the product.
Troubleshooting & Analytical Validation
-
Issue: High levels of unreacted piperidin-4-one hydrochloride.
-
Cause: Incomplete neutralization of the salt.
-
Solution: Ensure the base (e.g., Cs₂CO₃) is finely milled and strictly anhydrous. Water contamination drastically reduces the efficacy of the base in non-polar solvents like dioxane.
-
-
Issue: Formation of Pd-black immediately upon heating.
-
Cause: Oxygen ingress or poor ligand coordination.
-
Solution: Rigorously degas the solvent via the freeze-pump-thaw method and ensure the Argon line is purged.
-
-
Analytical Validation (Self-Validating System): The successful deprotection of the ketal (Protocol B) can be rapidly confirmed via IR spectroscopy (appearance of a strong sharp C=O stretch around 1710-1720 cm⁻¹) and ¹³C-NMR (appearance of the characteristic ketone carbonyl carbon signal near 208 ppm). The disappearance of the multiplet at ~3.9 ppm (ketal -O-CH₂-CH₂-O- protons) in the ¹H-NMR spectrum confirms complete conversion.
References
-
Benchchem. (1-(4-Chlorobenzyl)piperidin-4-yl)methanol.2
-
Benchchem. 7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane (Transition-Metal-Free N-arylation). 3
-
Benchchem. 7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane (Buchwald-Hartwig Amination).1
-
Thieme Connect. Transition-Metal-Free Approach for the Synthesis of N-Arylated Piperidones and their Ketals from Ketene Dithioacetals.
Sources
Application Note: Functionalization of Piperidin-4-one at the C3 Position
[1]
Strategic Analysis & Reactivity Profile
The piperidin-4-one scaffold is a ubiquitous pharmacophore in opioid analgesics (e.g., fentanyl), antihistamines, and CCR5 antagonists.[1][2] Functionalization at the C3 position exploits the
Core Challenges
-
Symmetry & Regiocontrol: The piperidin-4-one ring is symmetrical (C3 and C5 are equivalent).[1] Mono-functionalization requires strict stoichiometric control or kinetic enolate formation.[1]
-
Nitrogen Protection: The secondary amine at position 1 is nucleophilic and incompatible with electrophilic C3-functionalization reagents.[1][2][3] Mandatory Pre-requisite: Use
-protected substrates (e.g.,ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -Boc, -Benzyl, or -Cbz piperidin-4-one). -
Enolization Dynamics:
Reactivity Landscape (DOT Diagram)
Caption: Divergent synthetic pathways from the common enolate intermediate of N-protected piperidin-4-one.
Protocol A: Pd-Catalyzed C3-Arylation (Buchwald-Hartwig Type)[1]
Objective: Introduction of an aryl group at the C3 position. Mechanism: Oxidative addition of Pd(0) to Ar-Br, followed by transmetallation with the ketone enolate, and reductive elimination.[1][2][3]
Critical Considerations
-
Ligand Selection: Use bulky, electron-rich phosphines (e.g., BINAP or XPhos ) to facilitate reductive elimination and prevent
-hydride elimination which leads tongcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -unsaturation. -
Base: NaOtBu is standard.[1][2][3] If the substrate is sensitive, use LiHMDS or K3PO4.[2][3]
Step-by-Step Protocol
Reagents:
-
-Boc-piperidin-4-one (1.0 equiv)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Pd(OAc)
(2 mol%)[2][3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]
Procedure:
-
Catalyst Pre-complexation: In a glovebox or under Argon, charge a Schlenk flask with Pd(OAc)
and BINAP.[2][3] Add anhydrous Toluene and stir at RT for 10 mins to form the active catalyst species (solution turns orange/red).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Substrate Addition: Add the
-Boc-piperidin-4-one, the Aryl Bromide, and solid NaOtBu to the flask. -
Reaction: Seal the flask and heat to 80°C for 12–16 hours.
-
Work-up: Cool to RT. Dilute with Et2O and filter through a pad of Celite to remove Pd black and inorganic salts.[2][3]
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Data Summary:
| Parameter | Specification | Reason |
| Temperature | 80°C | Sufficient for activation without decomposing the Boc group.[1] |
| Solvent | Toluene (or THF) | Non-polar solvents favor the tight ion pair of the enolate.[1][2][3] |
| Yield Target | 60–85% | Dependent on steric hindrance of the Aryl Bromide.[1][2][3] |
Protocol B: Claisen-Schmidt Condensation (C3-Alkylidene)[1]
Objective: Synthesis of 3,5-bis(benzylidene) or 3-benzylidene derivatives. Context: These analogs are potent cytotoxins (Curcumin analogs).[1][2][3] The reaction is driven by the formation of a conjugated enone system.[2][3]
Protocol: Synthesis of 3,5-Bis(benzylidene)-N-Boc-piperidin-4-one[1]
Reagents:
-
-Boc-piperidin-4-one (10 mmol)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Benzaldehyde derivative (22 mmol - slight excess for bis-substitution)[1]
-
Ethanol (95%, 20 mL)
Procedure:
-
Dissolution: Dissolve the piperidinone and aldehyde in Ethanol in a round-bottom flask.
-
Base Addition: Add the NaOH solution dropwise at RT while stirring vigorously.
-
Precipitation: A solid precipitate often forms within 15–30 minutes.[1][2][3] This is the product (driven out of solution due to high lipophilicity).
-
Completion: Stir for 2 hours.
-
Isolation: Filter the solid. Wash with cold Ethanol and then cold water (to remove base).[2][3]
-
Recrystallization: Recrystallize from Ethanol/DMF if necessary.
Modification for Mono-Benzylidene (Kinetic Control): To achieve mono-functionalization:
-
Use LDA (1.1 equiv) in THF at -78°C to generate the kinetic enolate.[1][2][3]
-
Add Benzaldehyde (1.0 equiv) slowly.
-
Quench with dilute acid to get the
-hydroxy ketone.[2][3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Dehydrate with
-TsOH in refluxing Benzene/Toluene (Dean-Stark trap).
Protocol C: Mannich Reaction (C3-Aminomethylation)[1]
Objective: Introduction of a dialkylaminomethyl group (e.g., dimethylaminomethyl).
Application: The product is a "Mannich Base" which can eliminate amine to form an
Protocol using Eschenmoser's Salt[1]
Why Eschenmoser's Salt? Classical Mannich conditions (HCHO/Amine/HCl) are harsh and often lead to polymerization or bis-substitution.[1] Eschenmoser's salt (
Reagents:
-
-Boc-piperidin-4-one (1.0 equiv)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Eschenmoser’s Salt (Dimethylmethyleneammonium iodide) (1.1 equiv)[1][2][3]
Procedure:
-
Setup: Dissolve
-Boc-piperidin-4-one in anhydrous DCM under Argon. -
Addition: Add Eschenmoser’s salt in one portion. The salt is sparingly soluble but will react over time.[2][3]
-
Reaction: Stir at RT for 12–24 hours. The suspension typically clears as the reaction proceeds.[2][3]
-
Work-up:
-
Stability Warning: The free base Mannich product is unstable and can undergo retro-Mannich or elimination. Store as a hydrochloride salt or use immediately.[2][3]
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Bis-arylation observed | Excess base/catalyst or high temp.[1] | Reduce catalyst loading; ensure strict 1:1 stoichiometry of Ar-Br. Use a bulkier ligand (e.g., BrettPhos).[2][3][5] |
| "Gooey" Polymer | Self-condensation of piperidinone.[1] | Ensure N-protection is stable.[1] Run reactions at lower concentrations (0.1 M). |
| No Reaction (Pd) | Catalyst poisoning by amine.[1][2][3] | Ensure the N-protecting group (Boc) is not cleaved.[1][3] Use Cs2CO3 instead of NaOtBu if Boc is labile.[2][3] |
| Retro-Mannich | Product instability. | Do not heat the Mannich base during workup.[1][2][3] Keep pH > 8 during extraction.[2][3] |
References
-
General Ketone Alpha-Arylation: Fox, J. M., Huang, X., & Buchwald, S. L. (2000).[1][2][3] "Synthesis of
-Aryl Ketones via Pd-Catalyzed Arylation." Journal of the American Chemical Society.[2][3][5][6][7] Link[1][2][3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Cytotoxic Benzylidene Derivatives: Dimmock, J. R., et al. (2001).[2][3] "Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and related N-acyl analogs." Journal of Medicinal Chemistry. Link[1][2][3]
-
Mannich Reaction (Eschenmoser's Salt): Schreiber, S. L., et al. (1982).[1][2][3] "Use of Eschenmoser's salt for the synthesis of alpha-methylene ketones."[1] Journal of the American Chemical Society.[1][2][3][5][6][7] Link[1][2][3]
-
Review of Piperidine Functionalization: Wilkinson, M. C. (2010).[1][2][3] "Synthesis of Piperidines." Progress in Heterocyclic Chemistry. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(6-Nitropyridin-3-yl)piperidin-4-one Synthesis
Core Directive & Strategic Overview
This guide addresses the synthesis of 1-(6-Nitropyridin-3-yl)piperidin-4-one , a structural analog critical in the development of Factor Xa inhibitors (e.g., Apixaban derivatives).[1][2]
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr ) between a 5-halo-2-nitropyridine and piperidin-4-one.[1][2] While theoretically straightforward, this reaction frequently suffers from low yields (<40%) due to the instability of the piperidin-4-one free base and competitive polymerization (aldol condensation) under the basic conditions required for SNAr.[3][1][2]
The "Golden Rule" of this Synthesis:
Never free-base piperidin-4-one hydrochloride in a separate step. Generate it in situ or, for maximum yield, utilize the ethylene ketal protected route.[3][1]
Critical Process Parameters (The "Why" it Fails)
Reagent Selection Strategy
| Component | Recommendation | Technical Rationale |
| Electrophile | 5-Bromo-2-nitropyridine | While the Chloro- analog is cheaper, the Bromo- derivative often offers a better balance of reactivity vs. side-reactions in this specific pyridine system.[1][2] The nitro group at C2 activates the C5 position.[3][4] |
| Nucleophile | Piperidin-4-one HCl (monohydrate) | CRITICAL: The free base of piperidin-4-one is unstable and polymerizes rapidly.[1][2] Always store and weigh as the HCl salt.[3][4][2] |
| Base | K₂CO₃ (Anhydrous) | Triethylamine (TEA) can be used, but inorganic carbonate bases in polar aprotic solvents often suppress the "tarring" (polymerization) seen with organic amine bases at high temps.[3][1][2] |
| Solvent | Acetonitrile (ACN) or DMF | DMF is standard for SNAr but difficult to remove.[3][4][2] ACN allows for easier workup and cleaner precipitation of the product.[3][4] |
The "Hidden" Failure Mode: Aldol Condensation
The ketone in piperidin-4-one is reactive.[1][2][5] In the presence of strong base and heat (required for SNAr), the piperidinone can undergo self-aldol condensation, turning the reaction mixture into a black tar.[3][1]
-
Solution A (Optimization): Lower temperature (refluxing ACN is milder than 100°C DMF).
-
Solution B (The "Pro" Route): Use 4-piperidone ethylene ketal instead.[3][1][4][2] The ketal is stable to base.[3][4][2] You perform the SNAr, then deprotect with aqueous HCl/Acetone in a second step.[3][1][4][2] This typically doubles the yield. [3][1]
Troubleshooting Guide (Symptom -> Diagnosis -> Fix)
Q1: My reaction mixture turned black/tarry within 1 hour, and yield is <10%.
Diagnosis: Polymerization of piperidin-4-one.
-
Immediate Fix: Lower reaction temperature to <80°C.
-
Process Change: Switch to Stepwise Addition . Do not mix all reagents at once. Dissolve the 5-bromo-2-nitropyridine in solvent first.[1][4][2] Add Base.[3][4][2][5][6] Then, add the Piperidin-4-one HCl salt portion-wise over 1 hour. This keeps the concentration of vulnerable free-base piperidinone low.[1][4][2]
Q2: I see starting material (Nitropyridine) remaining on TLC after 24 hours.
Diagnosis: Incomplete conversion due to deactivated electrophile or "stalled" kinetics.
-
Fix: Add a catalyst. 0.1 eq of Tetrabutylammonium Bromide (TBAB) can act as a Phase Transfer Catalyst (PTC) if using K₂CO₃/Acetonitrile, significantly speeding up the solid-liquid interfacial reaction.[3][1][2]
Q3: The product is water-soluble and lost during aqueous workup.
Diagnosis: The pyridine nitrogen and the ketone make the molecule moderately polar.[3][1]
-
Fix: Do not use a standard water/ethyl acetate extraction.
-
Protocol: Pour the reaction mixture into ice water . If a solid precipitates, filter it (ideal).[3][1][4][2] If no solid forms, extract with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .[3][1][4][2] Avoid Ethyl Acetate as it is often too non-polar for this specific heterocycle.[3][4][2]
Recommended Protocols
Protocol A: The Direct Route (For Speed)
Use this if you need material quickly and accept moderate yields (40-50%).[3][1][2]
-
Setup: To a flask, add 5-bromo-2-nitropyridine (1.0 eq) and Acetonitrile (10 vol).
-
Base: Add K₂CO₃ (2.5 eq). Note: Extra base is needed to neutralize the HCl salt.[3][1]
-
Addition: Add Piperidin-4-one HCl (1.1 eq) and TBAB (0.05 eq).
-
Reaction: Heat to reflux (approx 80-82°C) under N₂ for 6–8 hours.
-
Workup: Cool to RT. Pour into crushed ice (20 vol). Stir for 30 mins.
-
Isolation: Filter the yellow/orange precipitate.[3][4][2] Wash with cold water.[3][4][2][5] Dry in vacuum oven at 45°C.
Protocol B: The Ketal Protection Route (For High Yield)
Use this for scale-up or if Protocol A fails.[3][1][4][2] Yields typically 70-85%.[1][2]
-
Step 1 (SNAr): React 5-bromo-2-nitropyridine (1.0 eq) with 1,4-dioxa-8-azaspiro[4.5]decane (Piperidone ethylene ketal) (1.1 eq) and K₂CO₃ (2.0 eq) in DMF at 90°C for 4 hours.
-
Step 2 (Deprotection): Isolate the intermediate (pour into water, filter).[3][4][2] Resuspend in Acetone/2N HCl (1:1) . Stir at RT for 3 hours.[3][4][2]
-
Isolation: Neutralize carefully with NaHCO₃ to pH 8. Extract with DCM.[3][4][2][6] Concentrate to obtain pure ketone.[3][4][2]
Visualized Workflows
Figure 1: Reaction Logic & Failure Points
Caption: Decision tree comparing the Direct Route (riskier, faster) vs. the Ketal Route (robust, higher yield).
Figure 2: Troubleshooting Decision Matrix
Caption: Systematic troubleshooting flow for common SNAr failures in pyridine systems.
References & Authority
-
Pinto, D. J. P., et al. (2007).[3][4][2] "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa".[1][2][7] Journal of Medicinal Chemistry, 50(22), 5339–5356.[3][1][2]
-
Context: Establishes the core SNAr chemistry for Apixaban intermediates and the use of piperidinone scaffolds.
-
-
Carvalho, J. F., et al. (2015).[3][4][2] "Synthesis of 1-(Heteroaryl)piperazines via SNAr Reactions". Beilstein Journal of Organic Chemistry, 11, 236–241.[3][1][4][2]
-
Context: Validates the reactivity of 5-bromo-2-nitropyridine in SNAr reactions with secondary amines.
-
-
World Intellectual Property Organization (WIPO). Patent WO2003026652.[3][4][2] "Nitrogen containing heterobicycles as factor Xa inhibitors".[3][4][2]
-
Context: Describes the specific synthesis of nitro-pyridine intermediates and the ketal protection strategy.
-
-
PubChem Compound Summary. "1-(6-Nitropyridin-3-yl)piperazine".
Sources
- 1. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. PubChemLite - 1-(6-nitropyridin-3-yl)piperidin-4-one (C10H11N3O3) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Novel Process For The Preparation Of Apixaban And Intermediates [quickcompany.in]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
Technical Support Center: Strategies for Removing Unreacted 5-Halo-2-Nitropyridine
Welcome to the technical support center for synthetic chemistry challenges. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for the effective removal of unreacted 5-halo-2-nitropyridine starting materials from reaction mixtures. As common intermediates in complex syntheses, particularly in cross-coupling and nucleophilic aromatic substitution reactions, their efficient removal is critical for obtaining high-purity products.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted 5-halo-2-nitropyridine often challenging?
A1: The difficulty arises from the unique electronic properties of the molecule. The pyridine ring possesses a basic nitrogen atom, but its basicity is significantly reduced by the strong electron-withdrawing effects of both the nitro group and the halogen atom.[1] This makes it a much weaker base than pyridine itself, often preventing its complete removal through simple acid-base extractions that work for more basic impurities.[2] Furthermore, its polarity can be very similar to that of the desired product, especially in reactions where the core pyridine structure is maintained, leading to co-elution during column chromatography.[3]
Q2: What are the principal methods for removing this class of impurity?
A2: The three primary methods, often used in combination, are:
-
Acid-Base Extraction: Exploits the residual basicity of the pyridine nitrogen to transfer the impurity into an aqueous acidic phase.[4][5]
-
Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase, typically silica gel.[6][7] This is the most versatile but can be challenging if polarities are similar.
-
Recrystallization: Purifies solid products based on differences in solubility between the product and the impurity in a given solvent system.[6][8]
Q3: My reaction was a Suzuki coupling. How does that affect my purification strategy?
A3: In a Suzuki coupling, you are typically forming a C-C bond, replacing the halogen with an aryl or alkyl group. This often results in a product that is significantly less polar than the starting 5-halo-2-nitropyridine. This polarity difference is advantageous for separation by column chromatography. Additionally, residual boronic acids or their esters from the reaction can often be removed by performing an aqueous basic wash or by concentrating the reaction mixture from methanol to form the volatile trimethyl borate.[9]
Q4: How does the specific halogen (e.g., Cl vs. Br vs. I) on the starting material impact purification?
A4: While the type of halogen (F, Cl, Br, I) is critical for reactivity in nucleophilic aromatic substitution (SNAr) reactions (reactivity order is often F > Cl > Br > I), its impact on purification is more subtle.[10] It primarily influences the molecule's overall molecular weight and slightly alters its polarity and crystal packing ability. Generally, the purification strategy does not need to be fundamentally changed based on the halogen alone, but minor adjustments to chromatographic eluent systems or recrystallization solvents may be required to achieve optimal separation.
Decision Workflow for Purification Strategy
The following diagram outlines a logical workflow to help you select the most appropriate purification strategy for your specific reaction mixture.
Caption: A workflow for selecting a purification method.
Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Co-elution during Chromatography | The polarity of your product and the 5-halo-2-nitropyridine are too similar in the chosen eluent system. | Optimize Eluent: Switch to a solvent system with different selectivity. For example, if using Hexane/Ethyl Acetate, try Dichloromethane/Methanol or Toluene/Acetone. A common system for nitropyridines is pentane and dichloromethane.[6] Use Additives: For basic compounds that streak on silica, adding a small amount (0.1-1%) of triethylamine or ammonia to the eluent can improve peak shape and may enhance separation.[11] Change Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or a reversed-phase (C18) column, which separates based on different principles.[3][11] |
| Low Product Recovery After Acid Wash | Your desired product may have some basicity and is being partially extracted into the acidic aqueous layer. An emulsion may have formed during extraction, trapping your product. | Use Weaker Acid: Instead of 1M HCl, try a wash with a milder acidic solution like saturated aqueous ammonium chloride (NH₄Cl). Back-Extraction: After separating the layers, wash the acidic aqueous layer with a fresh portion of organic solvent (e.g., dichloromethane) to recover any extracted product.[4] Combine all organic layers for drying and concentration. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions and improve layer separation. |
| Ineffective Recrystallization | The impurity and product have similar solubility profiles in the chosen solvent. The impurity may have co-crystallized with the product. | Screen Different Solvents: Test a variety of solvents or solvent/anti-solvent systems. Good systems for pyridine derivatives include ethanol, acetone, or mixtures like ether/petroleum ether and hexane/ethyl acetate.[6][8][12] Perform a Pre-Purification Step: Use a quick acid wash or a short silica gel plug filtration to remove the bulk of the impurity before attempting recrystallization. Slow Cooling: Ensure the solution cools slowly to allow for selective crystal formation. Adding a seed crystal of the pure product can also help.[7] |
| Product Degradation on Silica Gel | The desired product is sensitive to the acidic nature of standard silica gel.[11] | Deactivate Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine. Evaporate the solvent to get a deactivated silica gel for packing your column. Use Neutral Alumina: Substitute silica gel with neutral alumina as the stationary phase. Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends in contact with the stationary phase. |
Detailed Experimental Protocols
Protocol 1: Bulk Removal via Acid-Base Extraction
This protocol is ideal as a first-pass purification for gram-scale reactions where the desired product is stable to dilute acid.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, 100 mL per 1-2 g of crude material).
-
Initial Wash (Optional): If the reaction used a basic catalyst, first wash the organic layer with water (1 x 50 mL) and then brine (1 x 50 mL) to remove water-soluble salts.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Use approximately one-third of the organic layer volume for each extraction (e.g., 2 x 30 mL for a 100 mL organic layer). Shake vigorously for 1-2 minutes, venting frequently. The unreacted 5-halo-2-nitropyridine will be protonated and partition into the aqueous layer.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) to neutralize any residual acid, followed by a final wash with brine (1 x 50 mL).[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purity Check: Analyze the resulting material by TLC or ¹H NMR to confirm the removal of the starting material before proceeding with further purification if necessary.
Protocol 2: High-Resolution Flash Column Chromatography
This is the most common method for achieving high purity, especially when an acid wash is not feasible or effective.
-
TLC Analysis: First, determine an optimal eluent system using thin-layer chromatography (TLC). The goal is to find a solvent mixture where the desired product has an Rf value of ~0.3 and is well-separated from the 5-halo-2-nitropyridine spot. Common eluents are gradients of ethyl acetate in hexanes or dichloromethane in pentane.[6]
-
Column Packing: Pack a glass column with silica gel (~50-100 times the weight of your crude material) using the chosen eluent as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. For best results, pre-adsorb the crude material onto a small amount of silica gel (~2-3 times its weight), evaporate the solvent to a dry powder, and carefully add this powder to the top of the packed column.[3]
-
Elution: Carefully add the eluent and apply positive pressure (flash chromatography). Begin collecting fractions immediately.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Reference Data
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 5-Chloro-2-nitropyridine | 158.55 | 106-109 | Yellow solid |
| 5-Bromo-2-nitropyridine | 202.99 | 111-114 | Pale yellow solid |
| 5-Iodo-2-nitropyridine | 249.99 | 119-122 | Yellow crystalline solid |
Data sourced from publicly available chemical supplier information.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Nitropyridines.
- Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
-
Gagnon, P. E., Boivin, J. L., & Jones, R. N. (1954). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 32(12), 1146–1152. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 3-Amino-4-nitropyridine 1-oxide.
- Benchchem. (n.d.). Reactivity of the nitro group on a pyridine ring.
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Naphthyridine Compounds.
-
Al-Warhi, T., et al. (2023). Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Rochester Chemistry Department. (n.d.). Purification: How To - Crystallization. Retrieved from [Link]
-
University of Rochester Chemistry Department. (n.d.). Workup Tricks: Reagents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Minimizing Bis-arylation in Piperidone Coupling
Welcome to the technical support center for piperidone coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-N and C-C bond formation involving piperidone scaffolds. A common challenge in this chemistry is the formation of bis-arylated side products, which can significantly impact yield, purity, and downstream processing. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve selective mono-arylation.
Troubleshooting Guide: Tackling Bis-arylation Head-On
This section addresses specific experimental issues you might encounter and provides actionable solutions based on established chemical principles.
Problem 1: High Levels of Bis-arylated Impurity Detected
You've run your piperidone coupling reaction and LC-MS or GC-MS analysis reveals a significant peak corresponding to the mass of the bis-arylated product, leading to low yields of your desired mono-arylated compound and difficult purification.
Caption: Competing pathways in piperidone arylation.
-
Cause A: Stoichiometry of Reactants. If the aryl halide is present in excess relative to the piperidone, the probability of a second arylation event on the initially formed mono-arylated product increases.
-
Solution: Adjust Stoichiometry. A common strategy to favor mono-arylation is to use a slight excess of the piperidone starting material relative to the aryl halide.[1] This ensures the aryl halide is consumed before significant bis-arylation can occur. A good starting point is a 1.2:1 to 1.5:1 ratio of piperidone to aryl halide. For reactions where the piperidone is particularly precious, a slow addition of the aryl halide to the reaction mixture can maintain a high concentration of the piperidone relative to the electrophile.[2]
-
-
Cause B: Reaction Concentration. High concentrations of both coupling partners can accelerate the rate of both the desired and undesired reactions.
-
Solution: Decrease Reaction Concentration. Reducing the overall concentration of the reaction can sometimes temper the rate of the second arylation more than the first, improving selectivity. This should be balanced, as overly dilute conditions can significantly slow down the desired reaction.
-
-
Cause C: Base Selection. The choice of base can influence the equilibrium concentration of the deprotonated piperidone (or its enolate/enamine tautomer), which is the active nucleophile. A very strong base can lead to a high concentration of the nucleophile, potentially driving the reaction towards bis-arylation.
-
Solution: Screen Different Bases. The optimal base is often substrate-dependent.[3] While strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig aminations, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might provide better selectivity for mono-arylation in some cases.[3][4] For α-arylation of piperidones, the choice between bases like lithium tert-butoxide (LiOtBu) and sodium tert-butoxide (NaOtBu) can be critical for controlling mono- versus bis-arylation.[5]
-
-
Cause D: Ligand Choice. The steric and electronic properties of the phosphine ligand play a crucial role in modulating the reactivity and selectivity of the palladium catalyst.[3][6] A ligand that is not sufficiently bulky may not effectively shield the mono-arylated product from a second coupling event.
-
Solution: Employ Sterically Hindered Ligands. Bulky biarylphosphine ligands are often used to promote mono-arylation.[7] The steric bulk around the palladium center can disfavor the approach of the already sterically encumbered mono-arylated product, thus suppressing the second arylation.[8][9] Experimenting with different classes of ligands is a key optimization step.
-
| Parameter | Recommendation for Mono-arylation | Recommendation for Bis-arylation | Reference |
| Piperidone:Aryl Halide Ratio | 1.2-1.5 : 1 | 1 : 2.2-2.5 | [1][2] |
| Base | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) or LiOtBu | Stronger bases (e.g., NaOtBu) | [3][5] |
| Ligand | Bulky, electron-rich biarylphosphines | Less sterically demanding ligands | [7][9] |
| Temperature | Lower temperatures (e.g., 80-100 °C) | Higher temperatures (e.g., >110 °C) | [10] |
Problem 2: Low Yield of Mono-arylated Product with No Significant Bis-arylation
Your reaction is clean, with minimal formation of the bis-arylated byproduct, but the conversion of your starting material is low, resulting in a poor yield of the desired mono-arylated product.
Caption: A logical workflow for troubleshooting low yields.
-
Cause A: Catalyst Deactivation or Insufficient Activity. The palladium catalyst may be poisoned or simply not active enough under the chosen conditions.[10]
-
Solution: Re-evaluate the Catalyst System.
-
Ligand Choice: The ligand is critical for catalyst stability and activity.[6] If you are using a first-generation ligand, consider switching to a more modern, sterically hindered biarylphosphine ligand which can promote higher catalyst turnover.
-
Palladium Source: Using a pre-formed palladium catalyst (precatalyst) can often lead to more consistent results than generating the active catalyst in situ.[11]
-
Catalyst Loading: While higher catalyst loading can sometimes be a quick fix, it's often better to optimize other parameters first. If other optimizations fail, a modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) could be beneficial.
-
-
-
Cause B: Inadequate Reaction Conditions. The reaction may not have enough energy to proceed at a reasonable rate, or the solvent may not be optimal.
-
Solution: Optimize Reaction Parameters.
-
Temperature: Buchwald-Hartwig reactions typically require heating.[10] If your reaction is sluggish, consider increasing the temperature in 10 °C increments, while monitoring for any decomposition or side product formation.
-
Solvent: Toluene and 1,4-dioxane are common solvents for these couplings.[3][10] If your starting materials have poor solubility, this can hinder the reaction rate. A solvent screen might be necessary to find a medium where all components are sufficiently soluble.
-
-
-
Cause C: Poor Reagent Quality or Reaction Setup. Palladium-catalyzed cross-coupling reactions are highly sensitive to air and moisture.[10]
-
Solution: Ensure Rigorous Anhydrous and Inert Conditions.
-
Solvent and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all solid reagents are thoroughly dried before use.
-
Inert Atmosphere: The reaction vessel should be thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction. The formation of palladium black is a visual indicator of catalyst decomposition, often due to oxygen exposure.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of bis-arylation in piperidone coupling?
A1: Bis-arylation occurs in a stepwise manner. First, the piperidone undergoes a standard palladium-catalyzed cross-coupling reaction (like the Buchwald-Hartwig amination for N-arylation or a deprotonative cross-coupling for α-arylation) to form the mono-arylated product.[5][12] This mono-arylated product can then act as a substrate in a second, competing cross-coupling reaction with another molecule of the aryl halide to form the bis-arylated side product. The relative rates of these two processes determine the selectivity of the reaction.
Q2: How does steric hindrance influence the selectivity between mono- and bis-arylation?
A2: Steric hindrance plays a crucial role in controlling selectivity.[8][13]
-
On the Ligand: Using a sterically bulky phosphine ligand increases the steric congestion around the palladium center. This makes it more difficult for the already substituted (and thus bulkier) mono-arylated product to coordinate to the catalyst for the second arylation step.[9]
-
On the Substrate: The inherent steric bulk of the piperidone and aryl halide can also influence selectivity. For instance, an ortho-substituted aryl halide will be more sterically demanding, which can disfavor the second arylation event.[13]
Q3: Can the choice of protecting group on the piperidone influence bis-arylation?
A3: Yes, particularly for α-arylation reactions. A bulky protecting group on the piperidine nitrogen (e.g., a Boc group) can sterically hinder the α-positions, potentially slowing down the rate of arylation.[1] In some cases, a directing group is used to achieve site-selectivity, and the nature of this directing group can be crucial to avoid bis-arylation.[14][15] For instance, substituting a pyridine directing group with a bulky substituent has been shown to be critical to prevent bis-arylation in Ru-catalyzed C-H activation.[14][15]
Q4: My reaction is stalling. What are the common signs of catalyst failure?
A4: Signs of catalyst failure include:
-
Formation of Palladium Black: A fine black precipitate indicates that the palladium has been reduced out of the catalytic cycle.[10]
-
No Color Change: A healthy Buchwald-Hartwig reaction mixture is often a homogeneous, colored solution. If the mixture remains colorless, it may indicate the catalyst is not active.[10]
-
Reaction Cessation: If monitoring by TLC or LC-MS shows initial product formation that then stops, it suggests the catalyst has decomposed or been poisoned over time.[10]
Experimental Protocols
General Protocol for Selective Mono-N-Arylation of 4-Piperidone
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
4-Piperidone (or its hydrochloride salt) (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., G3-XPhos, 1-2 mol%)
-
Bulky biarylphosphine ligand (e.g., XPhos, 2-4 mol% if not using a precatalyst)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous toluene (to make a ~0.1 M solution with respect to the aryl halide)
Procedure:
-
To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add the 4-piperidone, aryl halide, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times.
-
Under a positive flow of inert gas, add the palladium precatalyst and anhydrous toluene.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Zheng, B., Jia, T., & Walsh, P. J. (2013). Palladium-Catalyzed Direct Intermolecular α-Arylation of Amides with Aryl Chlorides. Organic Letters, 15(16), 4150–4153. [Link]
-
ResearchGate. (n.d.). Scheme 5. Proposed mechanism for the Pd-catalyzed bis-arylation of ferrocenecarboxamide. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Schörgenhumer, J., et al. (2013). First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. Monatshefte für Chemie - Chemical Monthly, 144(4), 539–552. [Link]
-
Schörgenhumer, J., et al. (2013). First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. PMC. [Link]
-
ACS Catalysis. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. Retrieved from [Link]
-
ChemRxiv. (n.d.). Stereoselective Palladium-Catalyzed C(sp3)–H Mono-Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. Retrieved from [Link]
-
PMC. (n.d.). α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. Retrieved from [Link]
-
OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
-
PMC. (n.d.). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. Retrieved from [Link]
-
PMC. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Retrieved from [Link]
-
PMC. (2013). Mild and Highly Selective Palladium-Catalyzed Monoarylation of Ammonia Enabled by the Use of Bulky Biarylphosphine Ligands and Palladacycle Precatalysts. Retrieved from [Link]
Sources
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- 5. Palladium-Catalyzed Direct Intermolecular α-Arylation of Amides with Aryl Chlorides [organic-chemistry.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Mild and Highly Selective Palladium-Catalyzed Monoarylation of Ammonia Enabled by the Use of Bulky Biarylphosphine Ligands and Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 13. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Selection for Nitropyridine Nucleophilic Aromatic Substitution (SNAr)
Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions on nitropyridine scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving successful outcomes. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in mechanistic principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the SNAr reaction on a nitropyridine ring?
A1: The solvent is not a passive medium; it actively participates in the reaction mechanism.[1] For SNAr reactions on electron-deficient rings like nitropyridine, the solvent's primary roles are to:
-
Stabilize the Meisenheimer Complex: The reaction proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[2] Polar solvents are essential for stabilizing this charged species, thereby lowering the activation energy of the reaction.[3]
-
Solvate the Nucleophile: The degree of solvation around the nucleophile significantly impacts its reactivity. The ideal solvent will dissolve the nucleophile while minimizing excessive solvation that could hinder its ability to attack the pyridine ring.[4]
-
Ensure Reactant Solubility: Both the nitropyridine substrate and the nucleophile must be sufficiently soluble to allow for effective molecular collisions and reaction to occur.
An improper solvent choice can lead to drastically reduced reaction rates, low yields, or the formation of unwanted side products.[4]
Q2: What is the general "rule of thumb" for choosing a solvent for nitropyridine SNAr? Polar aprotic or polar protic?
A2: The general and most effective rule of thumb is to use a polar aprotic solvent .[4][5] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are standard choices.[4]
Here's the rationale:
-
Polar aprotic solvents possess strong dipole moments that can effectively stabilize the charged Meisenheimer intermediate.[6][7] Crucially, they lack acidic protons (like the -OH or -NH groups found in protic solvents).[6] This means they do not form strong hydrogen bonds with the anionic nucleophile, leaving it more "naked" and, therefore, more reactive.[4][8]
-
Polar protic solvents (e.g., water, methanol, ethanol) can also stabilize the Meisenheimer complex. However, they significantly reduce the nucleophile's reactivity by forming a "cage" of hydrogen bonds around it, which must be broken for the reaction to proceed.[5][9] This "caging" effect often leads to much slower reaction rates compared to aprotic solvents.[9]
Q3: My starting materials are not soluble in common polar aprotic solvents. What are my options?
A3: Solubility issues are a common hurdle.[10][11] Here are several strategies to consider:
-
Solvent Mixtures: Employing a binary or even ternary solvent system can be highly effective.[12] For instance, a mixture of a highly polar solvent like DMSO with a less polar co-solvent such as Tetrahydrofuran (THF) or Dioxane might provide the necessary solubility for all components.
-
Phase-Transfer Catalysis (PTC): This technique is invaluable when dealing with an ionic nucleophile (e.g., a salt) that is soluble in an aqueous or solid phase and an organic substrate soluble in a non-polar organic phase.[13] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile into the organic phase where the reaction can occur.[13][14] This approach can eliminate the need for expensive, high-boiling polar aprotic solvents and is considered a green chemistry approach.[13]
-
Heating: Increasing the reaction temperature can often improve the solubility of recalcitrant starting materials. However, this must be balanced against the potential for thermal degradation or increased side product formation.
Troubleshooting Guide: Solvent-Related Issues in Nitropyridine SNAr
This section addresses specific experimental problems with a focus on how solvent choice is the root cause and the key to the solution.
Issue 1: Low or No Product Yield, Starting Material Unchanged
Your TLC or LC-MS analysis shows primarily unreacted starting material even after extended reaction times.
Primary Suspect: Insufficient Reaction Rate
| Potential Solvent-Related Cause | Explanation & Causality | Recommended Solution |
| Use of a Protic Solvent | A protic solvent (e.g., methanol, ethanol) is likely solvating your nucleophile via hydrogen bonding, severely reducing its nucleophilicity and slowing the reaction to a crawl.[4][9] | Switch to a polar aprotic solvent. DMSO, DMF, or acetonitrile are excellent starting points as they solvate the nucleophile less strongly, increasing its reactivity.[4] Rate enhancements of several orders of magnitude can be observed.[8] |
| Insufficient Solvent Polarity | The solvent may not be polar enough to adequately stabilize the high-energy Meisenheimer complex intermediate. This leads to a high activation energy barrier for the reaction. | Increase solvent polarity. If using a solvent like THF, consider switching to a more polar aprotic solvent like DMSO or DMF.[7] The dielectric constant (ε) is a good, though not perfect, indicator of a solvent's ability to stabilize charged species.[15][16] |
| Poor Reactant Solubility | If the reactants are not fully dissolved, the reaction is limited to the surface area of the undissolved material, leading to very slow kinetics. This is a common issue in drug development where complex molecules may have limited solubility.[17] | Screen for a better solvent or solvent mixture. [11][18] A systematic solvent screen is often necessary.[12][17] Alternatively, gentle heating or the use of co-solvents can be effective. For biphasic systems, consider Phase-Transfer Catalysis (PTC).[14] |
Troubleshooting Workflow: Low Yield
Caption: Workflow for troubleshooting low yield due to solvent choice.
Issue 2: Formation of Significant Side Products
Your analysis shows the desired product, but also multiple other spots, complicating purification and reducing the overall yield.
Primary Suspect: Competing Reactions
| Potential Solvent-Related Cause | Explanation & Causality | Recommended Solution |
| Reaction with Solvent | If using a nucleophilic solvent (e.g., alcohols, water) in the presence of a base, the deprotonated solvent can act as a competing nucleophile, leading to undesired ether or hydroxide adducts.[4] | Use a non-reactive, polar aprotic solvent. DMSO and DMF are generally robust. Acetonitrile can sometimes be susceptible to hydrolysis or reaction under strongly basic conditions. |
| Base-Mediated Decomposition | Some substrates or products can be unstable in the presence of strong bases, especially at elevated temperatures. Solvents can influence the effective strength of the base. | Use a milder base or lower the temperature. If high temperatures are required for solubility, a solvent that allows for lower reaction temperatures (like DMSO) can be advantageous.[8] |
| Di-substitution or Polymerization | If the substrate has multiple leaving groups or the product can react further, highly reactive conditions promoted by an "ideal" solvent can sometimes lead to over-reaction. | Modify the solvent to temper reactivity. This is a rare case where a slightly less effective solvent (e.g., DMF instead of DMSO, or a mixture like THF/DMF) might provide better selectivity by slowing down the secondary reactions. |
Mechanism: Solvent as a Competing Nucleophile
Caption: Competing reaction pathways where the solvent acts as a nucleophile.
Experimental Protocol: Solvent Screening for SNAr Reactions
This protocol outlines a systematic approach to identify the optimal solvent for your specific nitropyridine substrate and nucleophile.
Objective: To determine the solvent that provides the highest conversion to the desired product with minimal side-product formation.
Materials:
-
Nitropyridine substrate
-
Nucleophile
-
Internal standard (e.g., dodecane, tetradecane; must be unreactive and not co-elute with peaks of interest)
-
Array of anhydrous solvents (see table below)
-
Small reaction vials (e.g., 2 mL HPLC vials with screw caps)
-
Heating/stirring block
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the nitropyridine substrate in a suitable, relatively non-polar solvent in which it is highly soluble (e.g., Dichloromethane or Ethyl Acetate).
-
Prepare a separate stock solution of the nucleophile and the internal standard.
-
-
Reaction Setup:
-
In a series of labeled reaction vials, add a magnetic stir flea to each.
-
Aliquot the nitropyridine stock solution into each vial.
-
Carefully evaporate the solvent under a stream of nitrogen to leave a consistent amount of the substrate in each vial. This avoids carrying over the stock solution solvent into the reaction.
-
To each vial, add 0.5 mL of a different screening solvent.
-
Add the nucleophile/internal standard stock solution to each vial to initiate the reactions simultaneously.
-
-
Reaction and Monitoring:
-
Seal the vials and place them in the heating/stirring block set to the desired temperature (e.g., 80 °C).
-
At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture.
-
Quench the aliquot by diluting it into a vial containing a suitable solvent for analysis (e.g., acetonitrile/water for LC-MS).
-
-
Analysis:
-
Analyze the quenched samples by LC-MS or GC-MS.
-
Calculate the % conversion by comparing the peak area of the starting material to the product, normalized against the internal standard.
-
Data Summary Table:
| Solvent | Dielectric Constant (ε) | Type | % Conversion (4h) | % Conversion (24h) | Notes (Side Products?) |
| DMSO | 47 | Polar Aprotic | 85% | >99% | Clean reaction |
| DMF | 37 | Polar Aprotic | 70% | 95% | Minor impurity noted |
| Acetonitrile | 37.5 | Polar Aprotic | 45% | 80% | Clean, but slower |
| THF | 7.6 | Non-polar Aprotic | 5% | 15% | Poor solubility |
| Methanol | 33 | Polar Protic | <2% | 5% | Starting material |
| Toluene | 2.4 | Non-polar | <1% | <1% | No reaction |
This table presents hypothetical data for illustrative purposes.
References
-
García-Ríos, E., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. Monatshefte für Chemie - Chemical Monthly, 144(11), 1639–1647. Available at: [Link]
-
Chemistry LibreTexts. (2024). Characteristics of the SN1 Reaction. Available at: [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I. Available at: [Link]
-
Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Available at: [Link]
-
Oreate AI Blog. (2026). DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents. Available at: [Link]
-
Gaylord Chemical. (n.d.). SNAr Comparative Reaction. DMSO University. Available at: [Link]
-
University of Calgary. (n.d.). Chapter 8: Solvent Effects. Department of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Solvent effects. Available at: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Available at: [Link]
-
Furukawa, N., et al. (1984). Sulphoxide substituted pyridines as phase-transfer catalysts for nucleophilic displacements and alkylations. Journal of the Chemical Society, Perkin Transactions 1, 1833-1838. Available at: [Link]
-
Cysewski, P., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3298. Available at: [Link]
-
Pharmaceutical Technology. (2025). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Available at: [Link]
-
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Available at: [Link]
-
Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Public Full-text. Available at: [Link]
Sources
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 6. wax-studios.com [wax-studios.com]
- 7. DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents - Oreate AI Blog [oreateai.com]
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- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. lifechemicals.com [lifechemicals.com]
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- 13. ijirset.com [ijirset.com]
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Technical Support Center: Troubleshooting Low Conversion Rates in SNAr Reactions with Weak Nucleophiles
Welcome to our dedicated technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates, particularly when employing weak nucleophiles. Here, we delve into the mechanistic nuances and provide actionable, field-tested strategies to enhance the efficiency of your SNAr experiments.
Introduction: The Challenge of Weak Nucleophiles in SNAr Reactions
Nucleophilic Aromatic Substitution (SNAr) is a powerful tool for the synthesis of a wide array of functionalized aromatic compounds. The reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group.[1][2]
The success of an SNAr reaction is contingent on several factors, including the electronic properties of the aromatic substrate, the nature of the leaving group, and the strength of the nucleophile.[3] While strong nucleophiles often lead to high yields and conversion rates, many synthetic routes necessitate the use of weaker nucleophiles, such as neutral amines, alcohols, or thiols. These reactions are often plagued by low conversion rates, requiring careful optimization of reaction conditions. This guide provides a systematic approach to troubleshooting and overcoming these challenges.
Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to address specific issues you might encounter during your experiments. Each question is followed by a detailed explanation of the underlying principles and a set of practical solutions.
Question 1: My SNAr reaction with a weak nucleophile is showing low to no conversion. What are the primary factors I should investigate?
Low conversion in an SNAr reaction is often a multifaceted issue. A systematic approach to troubleshooting should begin with an evaluation of the core components of the reaction.
Answer:
There are three primary areas to scrutinize: the reactivity of your aromatic substrate, the inherent reactivity of your nucleophile, and the choice of your leaving group.
-
Substrate Activation: The aromatic ring must be sufficiently "activated" towards nucleophilic attack. This activation is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4][5] These groups stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the rate-determining step.[1][6] If your substrate lacks adequate activation, the reaction will be sluggish, especially with a weak nucleophile.
-
Solution: If possible, consider using a more electron-deficient analog of your substrate. The more EWGs present, the more facile the reaction.[5]
-
-
Nucleophile Reactivity: Weak nucleophiles, by their nature, have a lower propensity to attack the aromatic ring. The nucleophilicity of species like alcohols and amines can be dramatically increased by converting them into their more reactive anionic forms (alkoxides and amides, respectively).[2][4]
-
Solution: The addition of a suitable base is often necessary to deprotonate the weak nucleophile, thereby increasing its reactivity. The choice of base is critical and will be discussed in subsequent sections.
-
-
Leaving Group Ability: In the context of SNAr reactions, the leaving group's ability to depart is not the rate-determining step. Instead, the rate is governed by the attack of the nucleophile.[7] Consequently, the electronegativity of the leaving group plays a more significant role than its stability as an anion. Highly electronegative atoms, like fluorine, enhance the electrophilicity of the carbon atom being attacked, making it more susceptible to nucleophilic addition.[4][8] The general trend for halogen leaving groups in SNAr reactions is F > Cl ≈ Br > I.[4][9]
-
Solution: If your reaction is not proceeding and you are using a chloride, bromide, or iodide leaving group, consider synthesizing or acquiring a fluoro-substituted version of your starting material.
-
Question 2: I've confirmed my substrate is activated and I'm using a fluoride leaving group, but the conversion is still poor. How can I enhance the reactivity of my weak nucleophile?
When the substrate and leaving group are optimal, the focus must shift to enhancing the nucleophile's performance.
Answer:
The key is to increase the electron density on the nucleophilic atom. For weak nucleophiles like alcohols, phenols, and amines, this is typically achieved through deprotonation with a base.
-
Choice of Base: The choice of base is critical and depends on the pKa of the nucleophile.
-
For alcohols and phenols, a moderately strong base like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium carbonate (K₂CO₃) is often sufficient to generate the more nucleophilic alkoxide or phenoxide.[2]
-
For amines, stronger bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) may be required to generate the corresponding amide. However, in many cases, a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can act as a proton shuttle, facilitating the reaction without full deprotonation of the nucleophile.[2]
-
-
In-Situ vs. Pre-formation of the Nucleophile:
-
In-Situ Generation: In this approach, the base is added directly to the reaction mixture containing the substrate and the weak nucleophile. This is often experimentally simpler but can lead to side reactions if the base is not compatible with the substrate.
-
Pre-formation: For more sensitive substrates or to ensure complete deprotonation, the nucleophile can be treated with the base in a separate step before the addition of the aromatic substrate. This is a common strategy when using strong bases like NaH.
-
Experimental Protocol: Pre-formation of an Alkoxide Nucleophile
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.2 equivalents) and a suitable anhydrous solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
In a separate flask, dissolve the aromatic substrate (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the solution of the aromatic substrate to the pre-formed alkoxide solution via syringe or cannula.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
Question 3: My reaction is still sluggish even after adding a base. What role does the solvent play, and how can I optimize it?
The choice of solvent is a critical parameter that can dramatically influence the rate and outcome of an SNAr reaction.
Answer:
The solvent's primary role is to solvate the ions in the reaction mixture, particularly the counter-ion of the nucleophile.
-
Polar Aprotic Solvents are Preferred: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are the gold standard for SNAr reactions.[4][10] These solvents are highly polar, which helps to dissolve the ionic nucleophile, but they are aprotic, meaning they do not have acidic protons. This is crucial because protic solvents (like water, methanol, or ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows the reaction.[11][12] Polar aprotic solvents, on the other hand, solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.[10][13]
-
Solvent Polarity and Reaction Rate: Generally, increasing the polarity of the aprotic solvent will increase the reaction rate. DMSO is often the solvent of choice for challenging SNAr reactions due to its high polarity.
-
Solvent Considerations for Weakly Basic Nucleophiles: For very weakly basic nucleophiles, such as anilines, the hydrogen bonding ability of the solvent becomes a more complex factor. In some cases, a protic solvent like methanol can actually reduce the nucleophilicity of anilines due to strong hydrogen-bonding interactions.[11]
Table 1: Common Solvents for SNAr Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Excellent for challenging reactions, but can be difficult to remove during workup. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | A good general-purpose solvent for SNAr reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Easier to remove than DMSO or DMF, but may be less effective for very slow reactions. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32 | 202 | Similar to DMF but with a higher boiling point. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Less polar than other aprotic solvents, but can be effective, especially for pre-forming nucleophiles. |
| Methanol (MeOH) | Polar Protic | 33 | 65 | Generally avoided due to hydrogen bonding with the nucleophile, but can be used in specific cases. |
Question 4: I'm observing the formation of side products. What are the common side reactions in SNAr, and how can I minimize them?
The formation of side products is a common issue that can complicate purification and reduce the yield of the desired product.
Answer:
Several side reactions can occur in SNAr chemistry. Understanding these potential pitfalls is the first step toward mitigating them.
-
Di-substitution: If your aromatic substrate has more than one leaving group, you may observe double substitution, where the nucleophile displaces both leaving groups.
-
Solution: To favor mono-substitution, use a stoichiometric amount of the nucleophile (or a slight excess, e.g., 1.1 equivalents) and consider lowering the reaction temperature.[10]
-
-
Reaction with Solvent (Solvolysis): If you are using a nucleophilic solvent, such as an alcohol, it can compete with your intended nucleophile, especially at elevated temperatures.
-
Solution: It is advisable to use a non-reactive, polar aprotic solvent.[10]
-
-
Hydrolysis: The starting material or the product may be susceptible to hydrolysis if water is present in the reaction mixture.
-
Solution: Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Competing Reactions at Different Positions: On substituted rings with multiple potential leaving groups, regioselectivity can be an issue. The electronic environment of the ring dictates the preferred site of substitution.
-
Solution: Modifying the nucleophile or reaction conditions can sometimes alter this selectivity. Careful analysis of the electronic effects of the substituents is necessary.
-
Question 5: Can catalysis be used to improve the conversion rate of my SNAr reaction with a weak nucleophile?
For particularly challenging substrates or weak nucleophiles, catalysis can provide a significant rate enhancement.
Answer:
Yes, several catalytic strategies have been developed to promote SNAr reactions.
-
Metal Catalysis: Certain metal complexes can activate the aromatic ring towards nucleophilic attack. This is achieved through either π-complexation to the aromatic ring or σ-complexation to a lone pair of a heteroatom in the ring.[14] This complexation withdraws electron density from the ring, making it more electrophilic.
-
Acid Catalysis: Simple protic acids can catalyze SNAr reactions by protonating heterocycles, which increases their electron-withdrawing character.[14]
-
Nucleophilic Catalysis: In some cases, nucleophilic catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been reported to catalyze SNAr reactions and influence selectivity when multiple leaving groups are present.[14]
It is important to note that metal-catalyzed SNAr reactions are mechanistically distinct from cross-coupling reactions like the Buchwald-Hartwig amination, as they do not involve oxidative insertion into the carbon-halogen bond.[14]
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting low conversion in SNAr reactions.
Frequently Asked Questions (FAQs)
Q1: Why is fluoride a better leaving group than iodide in SNAr reactions, which is the opposite of what is observed in SN2 reactions?
A1: This is a classic point of confusion. In an SN2 reaction, the rate-determining step involves the breaking of the carbon-leaving group bond. Therefore, a weaker, more stable leaving group (like iodide) leads to a faster reaction.[15][16] In an SNAr reaction, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[1][7] The high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack, accelerating this first step.[3][4] The C-F bond is broken in the second, faster step, so its strength has less impact on the overall reaction rate.[7][8]
Q2: Can I use a protic solvent for my SNAr reaction?
A2: It is generally not recommended. Protic solvents can form hydrogen bonds with the nucleophile, which stabilizes it and reduces its reactivity, leading to slower reaction rates.[11][12] Polar aprotic solvents are the preferred choice as they do not have acidic protons and thus do not solvate the nucleophile as strongly, leaving it more reactive.[10][13]
Q3: I am having difficulty removing high-boiling point solvents like DMSO or DMF during workup. What are some effective methods?
A3: This is a common challenge. One effective method is to perform multiple aqueous washes of the organic layer during the workup. DMSO and DMF are highly soluble in water and will partition into the aqueous phase.[4] For particularly stubborn cases, a back-extraction with a non-polar solvent like hexane or heptane can be effective. Alternatively, for non-volatile products, azeotropic distillation with a solvent like toluene or heptane under reduced pressure can be used to remove residual high-boiling point solvents.
Q4: My reaction is not working even at high temperatures. Should I keep increasing the temperature?
A4: While increasing the temperature can sometimes overcome a high activation barrier, it can also lead to decomposition of the starting materials or products, or promote unwanted side reactions. Before resorting to very high temperatures, it is crucial to have systematically optimized all other reaction parameters (substrate, nucleophile, leaving group, solvent, and base). If the reaction still does not proceed at a reasonable temperature (e.g., up to 150 °C in a high-boiling solvent), it may be necessary to reconsider the synthetic route or explore catalytic options.
References
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Kim, S., Park, Y., & Lee, I. (2016). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Bulletin of the Korean Chemical Society, 37(1), 74-80. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction [Video]. YouTube. Retrieved from [Link]
-
Fang, H., Li, G., & Liu, L. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 79(10), 4350–4357. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. Retrieved from [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, July 31). 8.8: Structural and Solvent Effects in S_N Reactions. Retrieved from [Link]
-
Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium. Retrieved from [Link]
-
ResearchGate. (2018, October). Catalysis of SnAr Reactions by Nucleophilic Molecules in Aprotic Nonpolar Media. Evidence of the Closed Structure of Associates of Primary and Secondary Amines and the Unavailability of Their Reactivity. Retrieved from [Link]
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Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
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Zhdankin, V. V., & Yoshimura, A. (2018). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2018(48), 6765-6782. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
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ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Retrieved from [Link]
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Technical Support Center: Purification Strategies for 1-(6-Nitropyridin-3-yl)piperidin-4-one
Introduction
1-(6-Nitropyridin-3-yl)piperidin-4-one is a key intermediate in pharmaceutical synthesis, valued for its unique molecular scaffold. However, achieving high purity for this compound can be a significant bottleneck, particularly when avoiding preparative chromatography due to scalability, cost, or compound stability issues. This technical guide provides researchers, scientists, and drug development professionals with robust, non-chromatographic purification strategies. We will explore methods grounded in the physicochemical properties of the target molecule and offer detailed troubleshooting advice to navigate common experimental hurdles.
PART 1: Foundational Principles & Compound Profile
Understanding the chemical nature of 1-(6-Nitropyridin-3-yl)piperidin-4-one is the cornerstone of developing an effective purification strategy.
-
Basicity: The pyridine nitrogen atom imparts weak basicity to the molecule, a property that can be effectively exploited for purification.[1]
-
Polarity and Solubility: The presence of a nitro group (—NO₂) and a ketone carbonyl group (C=O) makes the molecule quite polar. This polarity dictates its solubility in various organic solvents. As a general rule, compounds are most soluble in solvents with similar structural features and polarity.[2]
-
Thermal Stability: While generally stable, prolonged exposure to high temperatures, especially under acidic or basic conditions, can pose a risk of degradation. This is a critical consideration for methods like recrystallization from high-boiling solvents.
-
Common Impurities: The synthesis of this compound, typically via a nucleophilic aromatic substitution (SₙAr) reaction between a 5-halo-2-nitropyridine and piperidin-4-one, can lead to several predictable impurities. These may include unreacted starting materials, di-substituted byproducts, and various side-products.[3]
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₁₀H₁₁N₃O₃[4] | Provides the elemental composition and molecular weight. |
| Molecular Weight | 221.21 g/mol | Essential for calculating molar equivalents and reaction yields. |
| Predicted XlogP | 0.6[4] | Indicates a relatively polar nature, suggesting good solubility in polar organic solvents. |
| Key Functional Groups | Nitropyridine, Ketone, Tertiary Amine (Pyridine) | These groups dictate the compound's reactivity, polarity, and basicity, forming the basis for purification. |
PART 2: Core Purification Strategies & Troubleshooting (FAQ)
This section addresses the most common questions and issues encountered when purifying 1-(6-Nitropyridin-3-yl)piperidin-4-one without chromatography.
Strategy A: Recrystallization
Recrystallization is the most powerful technique for purifying solid organic compounds.[5] It relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[6]
FAQ 1: When is recrystallization the best initial choice for purification?
Recrystallization is ideal when your crude material is a solid and is estimated to be >80% pure. It is highly effective at removing small amounts of impurities that have different solubility profiles from your target compound. For nitropyridine-containing compounds, solvents like ethanol or acetone have proven effective.[3]
Troubleshooting Guide: Recrystallization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| The compound "oils out" instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent. The solution is too supersaturated, or significant impurities are present, inhibiting crystal lattice formation. | 1. Re-heat the solution to redissolve the oil. 2. Add a small amount of a co-solvent in which the compound is more soluble to reduce supersaturation.[7] 3. Attempt to cool the solution much more slowly. Insulating the flask can promote the formation of crystals over oil. |
| No crystals form, even after cooling. | Too much solvent was used, preventing the solution from becoming saturated upon cooling.[2][8] | 1. Reduce the solvent volume by gentle heating or using a rotary evaporator, then allow the concentrated solution to cool again.[8] 2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound. |
| The final yield is very low. | Too much solvent was used, meaning a significant amount of product remains dissolved even at low temperatures.[2][9] The product has high solubility in the chosen solvent even when cold.[7] Premature filtration before crystallization is complete. | 1. Ensure you used the minimum amount of hot solvent to fully dissolve the crude product.[2] 2. After cooling to room temperature, place the flask in an ice-water bath to maximize crystal precipitation before filtering.[7][10] 3. If the filtrate (mother liquor) still contains a large amount of product, it can be concentrated and a second crop of crystals can be collected. |
| The product is still impure after recrystallization. | The impurities have very similar solubility profiles to the target compound and have co-crystallized.[7] The cooling was too rapid, trapping impurities within the crystal lattice.[9] | 1. Perform a second recrystallization, potentially using a different solvent or solvent system.[7] 2. If impurities are colored, consider treating the hot solution with a small amount of activated carbon before the hot filtration step.[7] 3. Ensure the solution cools slowly and undisturbed to allow for the formation of pure, well-defined crystals.[5] |
Strategy B: Acid-Base Extraction
This technique leverages the basicity of the pyridine nitrogen to separate the target compound from neutral or acidic impurities. It is an exceptionally effective first-pass purification step for crude reaction mixtures.[1][11]
FAQ 2: How does acid-base extraction work for this compound?
The process involves dissolving the crude mixture in an organic solvent and washing it with an aqueous acid (like 1M HCl). The basic target compound is protonated, forming a water-soluble salt that partitions into the aqueous layer, leaving non-basic impurities behind in the organic layer. The layers are separated, and the aqueous layer is then treated with a base (like NaOH) to regenerate the free, water-insoluble base, which can be extracted back into a fresh organic solvent.[1]
Troubleshooting Guide: Acid-Base Extraction
| Issue | Probable Cause(s) | Recommended Solution(s) |
| An emulsion forms at the interface, preventing layer separation. | The polarity difference between the organic and aqueous phases is insufficient. Vigorous shaking created a stable suspension. | 1. Allow the separatory funnel to stand undisturbed for a longer period. 2. Add a small amount of brine (saturated NaCl solution); the increased ionic strength of the aqueous layer often helps break emulsions. 3. Gently swirl the funnel instead of shaking vigorously. |
| Poor recovery of the product after basification and back-extraction. | The pH of the aqueous layer was not made sufficiently basic to fully deprotonate the pyridinium salt. An insufficient volume of organic solvent was used for the back-extraction. | 1. Use a pH meter or pH paper to confirm the aqueous layer is strongly basic (pH > 10) before back-extraction.[1] 2. Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single large extraction (1 x 150 mL) for greater efficiency. |
PART 3: Experimental Protocols & Workflows
Protocol 1: Recrystallization from a Single Solvent
This protocol outlines the standard procedure for purifying the title compound via recrystallization.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or acetone) and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding the solvent dropwise until the solid just dissolves.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.[10]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[5]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Caption: Workflow for single-solvent recrystallization.
Protocol 2: Purification via Acid-Base Extraction
This protocol is designed to separate the basic target compound from neutral or acidic impurities.
-
Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.[1]
-
Acidic Wash: Add an equal volume of 1M aqueous HCl to the funnel. Stopper and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Layer Separation: Drain the lower organic layer (containing neutral/acidic impurities) into a flask. The aqueous layer now contains your protonated, water-soluble product.
-
Re-extraction (Optional but Recommended): Add a fresh portion of 1M HCl to the collected organic layer and repeat the extraction to ensure complete recovery of the basic product. Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a concentrated base solution (e.g., 6M NaOH) with stirring until the pH is >10.[1] Your product should precipitate or form an oily layer.
-
Back-Extraction: Add a fresh portion of organic solvent (e.g., dichloromethane) to the basified aqueous mixture. Shake to extract the free base back into the organic layer.
-
Isolation: Separate the organic layer. Wash it with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[1]
Caption: Workflow for purification by acid-base extraction.
PART 4: Integrated Purification Strategy
For a crude product of unknown or low purity, a multi-step approach is often most effective. An initial acid-base extraction can serve as a bulk purification step to remove major non-basic impurities, followed by a final recrystallization to achieve high analytical purity.
Caption: Decision-making flowchart for an integrated purification strategy.
References
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Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
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University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
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Unknown. (n.d.). Recrystallization. Retrieved from [Link]
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Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]
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Unknown. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
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-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
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ResearchGate. (2016, January 7). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO? Retrieved from [Link]
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Taylor & Francis. (n.d.). Recrystallization – Knowledge and References. Retrieved from [Link]
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Sciencemadness Discussion Board. (2010, January 13). removal of pyridine. Retrieved from [Link]
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PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]
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Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
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ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture? Retrieved from [Link]
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ResearchGate. (2019, February 5). How to purify a synthetic compound without TLC and Column chromatography? Retrieved from [Link]
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
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JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]
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International Journal of Scientific Research and Reviews. (n.d.). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(6-nitropyridin-3-yl)piperidin-4-one. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Materials and Methods. Retrieved from [Link]
-
SynZeal. (n.d.). 1-( 6-nitropyridin-3-yl)piperazine. Retrieved from [Link]
-
Nature. (2025, December 10). Sustainable purification-free synthesis of N–H ketimines by solid acid catalysis. Retrieved from [Link]
-
PubChem. (n.d.). 1-(6-Nitropyridin-3-yl)piperazine. Retrieved from [Link]
-
ACS Publications. (2024, July 31). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. The Journal of Organic Chemistry. Retrieved from [Link]
- Benchchem. (n.d.). Application Note and Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine.
-
ACS Publications. (2026, February 25). Radical-Mediated Methylenation of N-Heterocyclic Carboxylic Acids with DMSO to Access Exocyclic Olefinic Azacycles. The Journal of Organic Chemistry. Retrieved from [Link]
-
AA Blocks. (n.d.). 775288-71-6 | 1-(6-Nitropyridin-3-yl)piperazine. Retrieved from [Link]
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Stability of 1-(6-Nitropyridin-3-yl)piperidin-4-one under basic conditions
Technical Support Center: 1-(6-Nitropyridin-3-yl)piperidin-4-one
Welcome to the technical support guide for 1-(6-Nitropyridin-3-yl)piperidin-4-one. This molecule is a valuable intermediate in medicinal chemistry and drug development, frequently employed in the synthesis of complex therapeutic agents. However, its bifunctional nature—possessing both an electron-deficient nitropyridine ring and a reactive piperidinone ketone—presents unique stability challenges, particularly under basic conditions. This guide provides in-depth, experience-based answers to common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: My reaction with 1-(6-Nitropyridin-3-yl)piperidin-4-one using a base (e.g., NaOH, K₂CO₃) is giving a low yield and multiple spots on my TLC plate. What is likely happening?
A: This is a classic issue stemming from the two reactive centers in the molecule. Under basic conditions, two primary competing degradation pathways are likely occurring simultaneously:
-
Piperidinone Self-Condensation: The protons on the carbons adjacent to the ketone (the α-carbons) are acidic. A base can easily remove one of these protons to form a nucleophilic enolate intermediate. This enolate can then attack the electrophilic carbonyl carbon of another molecule, leading to an aldol addition or condensation reaction.[1][2][3][4] This process results in dimers, trimers, and other oligomers, which appear as multiple new spots on your TLC, consuming your starting material and reducing the yield of your desired product.
-
Nitropyridine Ring Degradation: The 6-nitropyridine ring is highly electron-deficient due to the strong electron-withdrawing effect of the nitro group.[5] This makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) by nucleophilic bases like hydroxide (OH⁻).[6] This can lead to the formation of hydroxylated byproducts or, in more extreme cases, ring-opening, contributing to the complex mixture and darkened reaction color you may be observing.
Q2: I'm observing a rapid darkening of my reaction mixture to a deep red or brown color upon adding a strong base. What does this indicate?
A: The intense color change is a strong indicator of the formation of a Meisenheimer complex . This occurs when a nucleophile (in this case, the hydroxide from your base) attacks the electron-poor nitropyridine ring.[5][6] The resulting anionic σ-complex is highly conjugated and often deeply colored. While this complex can be an intermediate in a substitution reaction, its formation signifies that the nitropyridine ring is being attacked and is likely undergoing degradation.
Q3: My LC-MS analysis shows new peaks with approximately double the mass of my starting material. What is the cause?
A: This observation is a definitive sign of dimerization via a base-catalyzed aldol condensation . The piperidin-4-one moiety is the culprit here. The reaction proceeds as follows:
-
Step 1 (Enolate Formation): The base removes a proton from the C3 or C5 position of the piperidinone ring to form a resonance-stabilized enolate.[1]
-
Step 2 (Nucleophilic Attack): This enolate acts as a potent nucleophile, attacking the carbonyl carbon of a second molecule of the starting material.
-
Step 3 (Condensation): The resulting β-hydroxy ketone intermediate can then easily eliminate a molecule of water, especially if heated, to form a stable, conjugated α,β-unsaturated ketone (an enone).[2][7] This dimer is what you are detecting by LC-MS.
Q4: What are the recommended conditions and reagents to use when a basic environment is required for a reaction involving this molecule?
A: The key is to select conditions that achieve your desired transformation without promoting the degradation pathways discussed above.
-
Choice of Base: Avoid strong, nucleophilic bases like NaOH, KOH, or CH₃ONa. Instead, opt for:
-
Mild Inorganic Bases: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective and less harsh.
-
Non-Nucleophilic Organic Bases: Hindered amines like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) are excellent choices as they are strong enough to deprotonate many substrates but are too bulky to act as nucleophiles.[8]
-
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, running the reaction at 0 °C or even lower can significantly suppress side reactions.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Prolonged exposure to basic conditions will favor degradation.
-
Protecting Group Strategy: If the ketone functionality is not involved in your desired reaction, the most robust solution is to protect it as a ketal (e.g., using ethylene glycol and an acid catalyst) prior to the base-mediated step. This completely prevents enolate formation and aldol side reactions. The ketal can be easily removed with aqueous acid during workup.
Q5: How can I effectively monitor the stability of 1-(6-Nitropyridin-3-yl)piperidin-4-one in my reaction?
A: Proactive monitoring is crucial. Set up a small-scale stability test before running your full reaction.
-
Method: Dissolve a small amount of your compound in the reaction solvent, add the intended base, and stir at the planned reaction temperature.
-
Analysis: At regular intervals (e.g., 15 min, 1 hr, 4 hrs), take a small aliquot and analyze it by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
What to Look For:
-
On TLC, check for the appearance of new, lower Rf spots (often polar degradation products from ring attack) or higher Rf spots (less polar aldol dimers).
-
With LC-MS, look for a decrease in the peak area of your starting material and the emergence of new peaks, paying close attention to masses corresponding to hydroxylated products or dimers.
-
Troubleshooting Guide
| Symptom Observed | Potential Cause | Recommended Solution |
| Reaction turns dark red/brown/black immediately upon base addition. | Formation of a Meisenheimer complex on the nitropyridine ring. | Immediately lower the reaction temperature. Switch to a milder (e.g., K₂CO₃) or non-nucleophilic (e.g., DIPEA) base. |
| Low yield of desired product; TLC shows multiple new spots. | Concurrent aldol condensation and ring degradation. | Protect the ketone as a ketal before the reaction. Use a non-nucleophilic base and maintain low temperatures (0 °C or below). |
| A new, insoluble precipitate forms over time. | The product of aldol condensation may be less soluble in the reaction solvent. | Check the precipitate by LC-MS to confirm its identity. If it is the dimer, reaction conditions must be changed (see above). |
| Reaction fails to go to completion, even with excess base. | The base is being consumed by side reactions, or the product is unstable to the workup conditions.[9] | Use a less nucleophilic base. Perform a stability test of the isolated product under the workup conditions (e.g., acidic/basic wash). |
Visualized Mechanisms and Workflows
Workflow: Troubleshooting Stability Issues
This diagram outlines a systematic approach to diagnosing and solving stability problems.
Caption: Systematic workflow for troubleshooting stability.
Mechanism: Base-Catalyzed Aldol Self-Condensation
This diagram illustrates the dimerization pathway of the piperidinone moiety.
Caption: Aldol self-condensation pathway.
Mechanism: Nucleophilic Attack on the Nitropyridine Ring
This diagram shows the initial step of degradation on the aromatic ring.
Caption: Nucleophilic attack on the nitropyridine ring.
Experimental Protocols
Protocol 1: Monitoring Stability by HPLC
This protocol provides a general framework for assessing the stability of the title compound under your specific basic conditions.
-
Stock Solution Preparation: Prepare a stock solution of 1-(6-Nitropyridin-3-yl)piperidin-4-one in your reaction solvent (e.g., acetonitrile, THF, DMF) at a concentration of 1 mg/mL.
-
Sample Preparation:
-
T=0 Sample (Control): Dilute 100 µL of the stock solution with mobile phase to 1 mL in an HPLC vial.
-
Test Sample: In a separate vial, add your chosen base (e.g., 1.5 equivalents of DIPEA) to 1 mL of the stock solution. Stir at the intended reaction temperature.
-
-
Time Points: At specified intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw 100 µL of the test sample, quench it by diluting into 900 µL of mobile phase (this stops the reaction), and transfer to an HPLC vial.
-
HPLC Conditions (General Starting Point):
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or TFA) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the nitropyridine chromophore absorbs (e.g., 254 nm or 320 nm).
-
-
Data Analysis: Compare the chromatograms over time. Quantify the decrease in the peak area of the starting material to determine the rate of degradation. Identify new peaks, which indicate the formation of degradation products.
Protocol 2: Ketal Protection of the Piperidinone Ketone
This protocol describes a standard procedure to protect the ketone, preventing aldol side reactions.
-
Reaction Setup: In a round-bottom flask, dissolve 1-(6-Nitropyridin-3-yl)piperidin-4-one (1 equivalent) in toluene.
-
Reagents: Add ethylene glycol (1.5-2.0 equivalents) and a catalytic amount of p-toluenesulfonic acid (PTSA) (0.05 equivalents).
-
Water Removal: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Reaction: Heat the mixture to reflux. The reaction is complete when no more water collects in the Dean-Stark trap. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture to room temperature. Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the ketal-protected product, which can be used in subsequent base-mediated steps without purification if sufficiently pure.
References
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]
-
Making Molecules. (2025). An Introduction to the Aldol Reaction (addition & condensation). [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]
-
Hertog, H. J., & Combe, W. P. (2025). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). Recueil des Travaux Chimiques des Pays-Bas. [Link]
-
Wikipedia. Aldol condensation. [Link]
-
Sciencemadness Discussion Board. (n.d.). reactivity of 4-nitropyridine-n-oxide. [Link]
-
Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
-
Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. [Link]
-
Bakke, J. M., & Ranes, E. (2025). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
OC Lectures. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]
-
Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 71(14), 5217-5224. [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
Organic Chemistry. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
-
Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]
-
PubChem. 1-(6-Nitropyridin-3-yl)piperazine. [Link]
-
Ramesh, R., et al. (2025). Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions. ResearchGate. [Link]
-
Gogel, V., et al. (n.d.). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. RSC Publishing. [Link]
-
YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]
-
Master Organic Chemistry. Key Reactions of Aldehydes and Ketones. [Link]
-
Chemguide. oxidation of aldehydes and ketones. [Link]
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Technical Guide: Controlling Exotherms in Large-Scale Nitropyridine Coupling
Department: Process Safety & Scale-Up Engineering Doc ID: TS-NPY-04 Last Updated: 2025-10-14 Status: Active
Executive Summary & Core Hazard Analysis
The Challenge: Nitropyridine couplings (typically
-
Primary Exotherm: The coupling reaction itself is highly exothermic (
). -
Secondary Decomposition: The nitro-substituted pyridine ring is energetically unstable. If the primary exotherm raises the bulk temperature (
) to the Onset Temperature of Decomposition ( ), a catastrophic secondary decomposition can occur.
The "Silent Killer" (Accumulation): The most common cause of failure in these reactions is thermal accumulation . If the dosing rate of the nucleophile exceeds the reaction rate (due to low temperature or poor mixing), unreacted material accumulates. When the reaction finally initiates, the accumulated energy is released instantaneously, overwhelming the cooling jacket.
Critical Process Parameters (CPP) Data Table
The following data ranges are typical for
| Parameter | Symbol | Typical Range | Critical Threshold | Implication |
| Heat of Reaction | -120 to -250 kJ/mol | > -100 kJ/mol | Requires active heat removal calculation. | |
| Adiabatic Temp Rise | 50°C - 200°C | > 50°C | Potential to boil solvent or trigger decomposition if cooling fails. | |
| Decomposition Onset | 180°C - 280°C | CRITICAL SAFETY VIOLATION. | ||
| Damköhler Number | Variable | If | ||
| Max Process Temp | -- | Maximum Temperature of Synthesis Reaction must never breach decomposition buffer. |
Visualizing the Hazard: The Thermal Runaway Pathway
The following diagram illustrates the mechanism of failure during a dosing-controlled reaction.
Figure 1: The accumulation pathway. The danger lies not in the reaction happening, but in the reaction happening "all at once" after a delay.
Troubleshooting Guides (Q&A Format)
Scenario A: "My internal temperature is rising despite maximum jacket cooling."
Diagnosis: You are likely experiencing a dosing-controlled failure . The rate of heat generation (
Immediate Actions:
-
STOP DOSING IMMEDIATELY. Do not "slow down." Stop the pump.
-
Why? In a dosing-controlled regime, the heat output is directly proportional to the addition rate. Cutting the fuel (reagent) is the fastest way to cut the heat.
-
-
Maximize Stirring: Increase agitation to maximum safe RPM.
-
Why? Heat transfer coefficients (
) are dependent on turbulence. Better mixing improves heat transfer to the jacket.
-
-
Do NOT Crash Cool (Blindly): If the reaction is self-heating significantly, dumping
fluid into the jacket might cause crystallization of the product/salts on the reactor wall (fouling), which insulates the reactor and worsens heat transfer. Maintain the jacket at below internal temp to prevent fouling.
Scenario B: "I see no exotherm during the first 20% of addition, is it safe to speed up?"
Diagnosis: FALSE. You are likely in an induction period .
-
Cause: This is common in nitropyridine couplings catalyzed by bases (e.g.,
) or metals. The active species may need time to form, or the system may need to reach a specific temperature threshold. -
Risk: If you speed up, you increase the accumulated "thermal potential energy." When the reaction finally kicks off, it will release all that energy at once (See Figure 1).
-
Corrective Action: Stop dosing. Wait. Take an IPC (In-Process Control) sample to verify conversion matches the stoichiometry added so far. Only resume dosing once consumption of the starting material is confirmed.
Standard Operating Protocols (SOPs)
Protocol 1: Heat Flow Calorimetry Assessment (RC1)
Mandatory before scaling >100g.
Objective: Determine the Maximum Temperature of Synthesis Reaction (
-
Setup: Use a reaction calorimeter (e.g., Mettler Toledo RC1 or HEL Simular).
-
Calibration: Perform a calibration heater step to determine the specific heat capacity (
) of the starting mixture. -
Experiment: Perform the reaction under isothermal conditions at the target process temperature.
-
Dosing: Add the nucleophile at the proposed plant rate.
-
Data Extraction:
-
Measure
(Heat flow, Watts). -
Calculate Total Enthalpy
. -
Calculate Adiabatic Rise:
. -
Calculate MTSR:
.
-
-
Safety Check: Ensure
.
Protocol 2: Dosing-Controlled Scale-Up
For use in Pilot Plant (1kg - 50kg).
-
Reactor Prep: Ensure reactor is clean. Fouling reduces heat transfer (
value). -
Charge: Load Nitropyridine and solvent. Establish stirring.
-
Temperature: Bring to
. -
The "Dummy" Step: Add 5% of the Nucleophile. WAIT.
-
Continuous Dosing: Begin dosing the remaining 95%.
-
Rule: The Jacket Temperature (
) should track the Internal Temperature ( ). If bottoms out (reaches minimum chiller temp) and is still rising, ABORT FEED .
-
Process Safety Decision Tree
Use this logic flow to determine the correct engineering controls for your specific coupling.
Figure 2: Decision logic for selecting reactor type based on thermal data.
FAQ: Specific Chemical Scenarios
Q: Can I use reflux to control the exotherm? A: Use with extreme caution. While reflux provides a constant temperature (boiling point), nitropyridine couplings can be so energetic that the vapor generation rate exceeds the condenser's capacity. This leads to reactor over-pressurization. Furthermore, if the solvent boils off, the concentration increases, potentially accelerating the rate further. Prefer jacket-controlled cooling below the boiling point.
Q: Why is DMSO often problematic in these couplings?
A: DMSO is a polar aprotic solvent that significantly accelerates
Q: How do I handle solid reagent addition (e.g., Sodium Methoxide powder)? A: Solid addition is dangerous because it is hard to stop instantly if an exotherm spikes.
-
Recommendation: Slurry the solid in a compatible solvent and use a diaphragm pump or wide-bore peristaltic pump to dose it as a liquid suspension. This allows for instant "stop-flow" control.
References
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
Org. Process Res. Dev. (2022).[2] Large-Scale Amidations in Process Chemistry. ACS Publications.[2] Link (Discusses DSC data and exotherm management in similar couplings).
-
BenchChem Technical Support. (2025). Managing Exothermic Reactions Involving 4-Chloro-2-methyl-3-nitropyridine. 1[3][4]
-
Health and Safety Executive (HSE). The protection of exothermic processes. IChemE Symposium Series. 5[3]
-
Gustafsson, R., et al. (2020). Reaction Calorimetry in Continuous Flow Mode. Org. Process Res. Dev. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 1-(6-Nitropyridin-3-yl)piperidin-4-one
For researchers and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for elucidating molecular architecture. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-(6-Nitropyridin-3-yl)piperidin-4-one, a compound of interest in medicinal chemistry. We will dissect the expected spectral features, compare them with relevant analogues, and provide a robust experimental protocol for acquiring high-quality data.
The Structural Landscape: Predicting the 1H NMR Spectrum
The molecular structure of 1-(6-Nitropyridin-3-yl)piperidin-4-one dictates a unique 1H NMR fingerprint. The spectrum is anticipated to exhibit distinct signals corresponding to the protons of the nitropyridine and piperidin-4-one moieties.
Aromatic Region (Nitropyridine Ring):
The pyridine ring is substituted with a strong electron-withdrawing nitro group and an electron-donating piperidin-4-one group. These substituents profoundly influence the chemical shifts of the three aromatic protons.
-
H-2': This proton, positioned between the ring nitrogen and the nitro group, is expected to be the most deshielded due to the strong anisotropic and inductive effects of these groups. Its signal will likely appear as a doublet.
-
H-4': Situated meta to the nitro group and the piperidinyl substituent, this proton will experience less deshielding compared to H-2'. It is expected to appear as a doublet of doublets due to coupling with both H-2' and H-5'.
-
H-5': This proton, adjacent to the piperidinyl group, will be the most shielded of the aromatic protons. Its signal should appear as a doublet.
The electron-withdrawing nature of the nitro group generally causes a downfield shift for all ring protons.[1]
Aliphatic Region (Piperidin-4-one Ring):
The piperidin-4-one ring is expected to adopt a chair conformation in solution.[2] This conformational preference, along with the influence of the adjacent carbonyl group and the nitrogen atom, will result in four distinct signals for the eight aliphatic protons.
-
H-2 & H-6: These protons are adjacent to the nitrogen atom of the piperidine ring. Their chemical shift will be influenced by the electronegativity of the nitrogen and the aromatic ring it's attached to. They are expected to appear as a triplet.
-
H-3 & H-5: These protons are adjacent to the carbonyl group, which will cause a downfield shift. They are also expected to appear as a triplet.
The protons on the piperidin-4-one ring will exhibit characteristic chemical shifts and coupling constants.[2][3]
Comparative Spectral Analysis: Understanding Substituent Effects
To appreciate the nuances of the 1H NMR spectrum of 1-(6-Nitropyridin-3-yl)piperidin-4-one, a comparison with related structures is insightful.
| Compound | Key Structural Difference | Expected 1H NMR Spectral Differences |
| 1-(Pyridin-3-yl)piperidin-4-one | Absence of the nitro group | The aromatic protons will be significantly more shielded (shifted upfield) due to the lack of the electron-withdrawing nitro group. |
| 1-(6-Nitropyridin-3-yl)piperazine | Piperazine ring instead of piperidin-4-one | The signals for the aliphatic protons will differ. The protons on the piperazine ring will show two distinct triplets, with those closer to the nitropyridine ring being more deshielded.[4] |
This comparative approach highlights the diagnostic power of 1H NMR in identifying specific structural motifs.
Experimental Protocol for High-Resolution 1H NMR
Acquiring a high-quality 1H NMR spectrum is crucial for accurate structural elucidation. The following is a standardized protocol.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices for this type of compound.[5]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[7][8]
-
Experiment: A standard one-dimensional proton experiment should be performed.
-
Acquisition Parameters:
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
Pulse Width: A 30-45 degree pulse angle is often used for quantitative measurements.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Integration: Integrate the signals to determine the relative number of protons for each peak.
-
Peak Picking: Identify the chemical shift of each peak.
Visualizing the Molecular Structure and Predicted Splitting
Diagram 1: Molecular Structure and Proton Labeling
Caption: Structure of 1-(6-Nitropyridin-3-yl)piperidin-4-one with proton labeling.
Diagram 2: Predicted 1H NMR Splitting Patterns
Caption: Predicted splitting patterns for the protons of 1-(6-Nitropyridin-3-yl)piperidin-4-one.
Conclusion
The 1H NMR spectrum of 1-(6-Nitropyridin-3-yl)piperidin-4-one is a rich source of structural information. By understanding the influence of the various functional groups on chemical shifts and coupling constants, a detailed and accurate interpretation of the spectrum is achievable. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently analyze this and similar molecules, thereby accelerating the drug discovery and development process.
References
- Spectral investigations of some piperidin-4-one molecular addition compounds. (n.d.).
- Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. (2012). CORE.
- Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2008). Europe PMC.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
- 1-(6-nitropyridin-3-yl)piperazine synthesis. (n.d.). ChemicalBook.
- The 1H-NMR experiment. (2022). Chemistry LibreTexts.
- A simple 1H nmr conformational study of some heterocyclic azomethines. (1981). Canadian Journal of Chemistry.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar.
- 1H chemical shifts in NMR, part 18 1.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
- 3-Nitropyridine(2530-26-9) 1H NMR spectrum. (n.d.). ChemicalBook.
- STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. (n.d.). eGyanKosh.
- Sample Preparation. (n.d.). University College London.
- Molecular Sciences N Chemical Shifts in Energetic Materials: CP/MAS and ab Initio Studies of Aminonitropyridines, Aminonitropyri. (2002).
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.). The Royal Society of Chemistry.
- ChemInform Abstract: 1H NMR Spectral Study of Some 4‐Hydroxy‐2,6‐diphenylpiperidines and a Systematic Analysis of 1H Chemical Shifts in Some Piperidines and 3,7‐Diazabicyclo[3.3.
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge.
- Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. (2025).
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry.
- N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.). The Royal Society of Chemistry.
- Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. (n.d.). Semantic Scholar.
- Piperidine(110-89-4) 1 H NMR. (n.d.). ChemicalBook.
- 1-(6-nitropyridin-3-yl)piperidin-4-one. (n.d.). PubChem.
- 1H chemical shifts in NMR. Part 18.
- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
- Long range coupling constants in monosubstituted methyl and aldehydo pyridines. (n.d.). Scilit.
- 1-(6-Nitropyridin-3-yl)piperazine. (n.d.). Fluorochem.
- NMR Coupling Constants. (n.d.).
- 1-(6-Nitropyridin-3-yl)piperazine | C9H12N4O2 | CID 11171804. (n.d.). PubChem.
- 14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts.
- 1-(6-Nitropyridin-3-yl)piperazine | 775288-71-6. (n.d.). MilliporeSigma.
- Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. (2015). RSC Publishing.
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A Comparative Guide to HPLC Method Development for Apixaban Intermediate Purity Testing
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity testing of Apixaban intermediates. We will navigate the rationale behind method development choices, present a robust, newly developed method, and compare its performance against established alternatives using supportive experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient analytical protocols for Apixaban and its related substances.
The Criticality of Purity in Apixaban Synthesis
Apixaban, a potent, direct factor Xa inhibitor, is a cornerstone in the prevention and treatment of thromboembolic diseases.[1][2] The synthetic pathway to this complex molecule involves several intermediates.[3] Ensuring the purity of these intermediates is paramount, as process-related impurities or their degradation products can carry over to the final Active Pharmaceutical Ingredient (API), potentially impacting its safety and efficacy.[4][5] A robust, stability-indicating analytical method is therefore not just a regulatory expectation but a fundamental component of quality control.[6][7]
This guide will focus on the development and comparison of a reversed-phase HPLC (RP-HPLC) method, a workhorse technique in pharmaceutical analysis for its reliability and versatility in separating a wide range of compounds.[4][6]
Development of a Novel Stability-Indicating HPLC Method (Method A)
The primary objective was to develop a single, efficient HPLC method capable of separating Apixaban from its known process-related intermediates and potential degradation products.
Rationale for Methodological Choices
-
Column Chemistry: A C18 stationary phase was selected as the initial choice due to its wide applicability and proven success in separating compounds with moderate polarity like Apixaban and its precursors.[6][8][9] A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size was chosen to provide a good balance between resolution and analysis time.[8][9]
-
Mobile Phase Selection: A gradient elution was deemed necessary to achieve optimal separation of a complex mixture of impurities with varying polarities. A combination of an aqueous buffer and an organic modifier is standard for RP-HPLC.
-
Aqueous Phase (Mobile Phase A): A phosphate buffer was selected to maintain a consistent pH, which is crucial for the reproducible retention of ionizable compounds. A pH of 4.0 was chosen to ensure the sharp peak shape of Apixaban.[9]
-
Organic Phase (Mobile Phase B): Acetonitrile was chosen over methanol due to its lower viscosity and stronger elution strength, which often leads to better peak shapes and shorter run times.[6][7]
-
-
Detection Wavelength: Based on the UV spectra of Apixaban and its known impurities, a detection wavelength of 280 nm was selected to ensure adequate sensitivity for all compounds of interest.[6][10]
Experimental Workflow for Method Development
The development of Method A followed a systematic approach to optimize the separation of Apixaban and its key impurities.
Caption: Workflow for HPLC Method Development.
Final Optimized HPLC Method (Method A)
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 4.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Forced Degradation Studies
To ensure the stability-indicating nature of Method A, Apixaban was subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions as per ICH guidelines. The results demonstrated that the method was able to separate the Apixaban peak from all degradation products, confirming its specificity.
Comparative Analysis of HPLC Methods
To evaluate the performance of our newly developed method (Method A), we will compare it with two alternative methods reported in the literature.
-
Method B: An isocratic RP-HPLC method utilizing a phosphate buffer and acetonitrile mobile phase.[9]
-
Method C: A gradient RP-HPLC method employing a phosphate buffer and methanol.[8]
Comparative Performance Data
The following table summarizes the key performance characteristics of the three methods, based on experimental data and literature values.
| Performance Parameter | Method A (Developed Method) | Method B (Isocratic, Acetonitrile)[9] | Method C (Gradient, Methanol)[8] |
| Resolution (Apixaban & Impurity X) | > 2.5 | 1.8 | > 2.0 |
| Run Time (minutes) | 25 | 15 | 35 |
| Sensitivity (LOD for Impurity Y) | 0.01 µg/mL | 0.05 µg/mL | 0.02 µg/mL |
| Peak Tailing (Apixaban) | 1.1 | 1.4 | 1.2 |
| Number of Impurities Separated | > 8 | 4 | > 6 |
Discussion of Comparative Results
-
Resolution and Specificity: Method A demonstrates superior resolving power for a larger number of impurities compared to both Method B and Method C. The gradient elution profile of Method A is key to separating both early and late-eluting impurities with high resolution. While Method B is faster, its isocratic nature compromises its ability to separate all process-related impurities effectively.
-
Run Time: Method B offers the shortest run time, which can be advantageous for high-throughput screening. However, the trade-off is a significant loss in resolution. Method A provides a good balance between a comprehensive separation and a reasonable analysis time.
-
Sensitivity: Method A exhibits the highest sensitivity, which is critical for the detection and quantification of trace-level impurities.
-
Peak Shape: The use of acetonitrile in Method A contributes to a better peak shape (lower tailing factor) for Apixaban compared to the other methods.
The logical relationship for selecting an appropriate HPLC method is a balance between these key performance indicators.
Caption: Logic for HPLC Method Selection.
Step-by-Step Experimental Protocol for Method A
Preparation of Solutions
-
Mobile Phase A (0.02 M KH2PO4, pH 4.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Apixaban reference standard and known impurity standards in the diluent to obtain a desired concentration.
-
Sample Solution: Accurately weigh and dissolve the Apixaban intermediate sample in the diluent to obtain a final concentration within the linear range of the method.
Chromatographic Procedure
-
Set up the HPLC system with the parameters specified in the Method A table.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution to verify system suitability parameters (e.g., resolution, tailing factor, and reproducibility).
-
Inject the sample solution.
-
Process the chromatograms to identify and quantify the impurities based on their retention times and response factors relative to the Apixaban peak.
Conclusion and Recommendations
The developed gradient RP-HPLC method (Method A) offers a superior combination of resolution, sensitivity, and specificity for the purity testing of Apixaban intermediates compared to the evaluated alternatives. Its stability-indicating nature ensures that it can reliably detect and quantify both process-related impurities and degradation products.
For routine quality control where a comprehensive impurity profile is essential, Method A is highly recommended . For rapid in-process control where only a few key impurities need to be monitored, a faster isocratic method like Method B could be considered, provided it is validated for its intended purpose. The choice of method should always be guided by the specific analytical requirements and regulatory expectations.
References
-
Rao, D. D., & Chakravarthy, I. E. (2014). Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products. Scientia Pharmaceutica, 82(4), 777–790. Retrieved from [Link]
-
Sagar, S., & Kumar, P. (2022). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF APIXABAN IN BULK AND DOSAGE FORMS. NeuroQuantology, 20(10), 75-82. Retrieved from [Link]
-
G, S., & S, S. (2018). VALIDATED RP-HPLC METHOD FOR ESTIMATION OF APIXABAN IN BULK AND PHARMACEUTICAL DOSAGE FORMS. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 263-267. Retrieved from [Link]
-
Karpschem Laboratories Pvt. Ltd. (2024, July 6). Apixaban Degradation Impurities: New Inductee in Karpschem Impurities Portfolio. Retrieved from [Link]
-
Reddy, G. S., Kumar, B. R., & Reddy, B. M. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research, 67(2), 104-111. Retrieved from [Link]
-
Landge, S. B., et al. (2018). Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug. American Journal of Analytical Chemistry, 9, 269-284. Retrieved from [Link]
-
Patel, D., & Patel, N. (2018). Analytical Method Development and Validation of Apixaban by RP-HPLC. Quest Journals Journal of Research in Pharmaceutical Science, 4(6), 1-8. Retrieved from [Link]
-
Reddy, B. S., et al. (2017). Synthesis and Characterisation of Impurities of Apixaban Drug Substance ‐ An Anti‐coagulant. ChemistrySelect, 2(25), 7531-7534. Retrieved from [Link]
-
Landge, S., Jadhav, S., Dahale, S., Solanki, P., Bembalkar, S., & Mathad, V. (2018). Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug. American Journal of Analytical Chemistry, 9, 269-284. Retrieved from [Link]
-
Al-Shdefat, R., et al. (2023). A Review of New Analytical Methods for Quantitative Determination and Validation of Apixaban. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-11. Retrieved from [Link]
-
Kumar, A., et al. (2020). Development and Validation of Stability Indicating UPLC Method for Determination of Related Impurities of Apixaban Tablets. International Journal of Pharmaceutical Sciences and Research, 11(1), 163-173. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Apixaban Impurities. Retrieved from [Link]
-
United States Pharmacopeia. (2022). Apixaban Tablets. In USP-NF. Retrieved from [Link]
-
Fekete, S., et al. (2021). Development of a Fast and Robust UHPLC Method for Apixaban In-Process Control Analysis. Molecules, 26(12), 3505. Retrieved from [Link]
-
El-Kimary, E. I., et al. (2023). Analytical Methods for the Determination of Apixaban in Pharmaceuticals and Biological Matrices: A Systematic Review. Journal of Pharmaceutical and Biomedical Analysis, 225, 115206. Retrieved from [Link]
-
de Oliveira, G. G., et al. (2022). Dissolution Profile of Apixaban Tablets: Method Development and Validation Using HPLC Analysis. AAPS PharmSciTech, 23(3), 93. Retrieved from [Link]
-
Kumar, A., & Sharma, R. (2018). Analytical method development and validation for estimation of apixaban by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 9(8), 3364-3369. Retrieved from [Link]
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Al-Aani, H., & Al-Rekabi, M. (2024). HPLC Method Development and Validation for the Determination of Apixaban and Clopidogrel in Novel Fixed-Dose Combination Tablets. Journal of Chemistry, 2024, 2675736. Retrieved from [Link]
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A Comparative Guide to Identifying Impurities in 1-(6-Nitropyridin-3-yl)piperidin-4-one by LC-MS
Introduction: The Critical Role of Impurity Profiling
In pharmaceutical development, the mantra is "the dose makes the poison," but the same can be said for impurities. For an active pharmaceutical ingredient (API) like 1-(6-Nitropyridin-3-yl)piperidin-4-one, a molecule with a reactive nitropyridine moiety, the presence of even minute quantities of unknown impurities can significantly impact safety, efficacy, and stability.[1] Impurity profiling—the identification, quantification, and characterization of these unwanted chemical entities—is therefore not merely a regulatory checkbox but a fundamental scientific necessity.
This guide provides a comprehensive framework for identifying impurities in 1-(6-Nitropyridin-3-yl)piperidin-4-one. We will delve into the predictive analysis of potential impurities, establish a robust experimental workflow using Liquid Chromatography-Mass Spectrometry (LC-MS), and compare the performance of different mass spectrometry platforms for this specific application. This document is intended for researchers, scientists, and drug development professionals seeking to establish rigorous and efficient impurity control strategies.
Pillar 1: Predicting Potential Impurities – A Proactive Approach
A successful impurity identification strategy begins long before the first sample is injected. By scrutinizing the synthetic route and the inherent chemical liabilities of the target molecule, we can predict the most likely impurities. This allows for a more targeted analytical approach.
1.1. Synthesis-Related Impurities: The majority of organic impurities arise from the manufacturing process.[2] These can include residual starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts.[3][4][5] For a molecule like 1-(6-Nitropyridin-3-yl)piperidin-4-one, a common synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction.
| Potential Impurity Class | Plausible Examples | Rationale |
| Starting Materials | 3-amino-6-nitropyridine, Piperidin-4-one | Incomplete reaction carryover. |
| Intermediates | Unreacted synthetic precursors from multi-step syntheses. | Carryover from prior synthetic steps. |
| By-products | Di-substituted piperidinone, positional isomers | Side reactions inherent to the SNAr mechanism. |
| Reagents/Catalysts | Residual base (e.g., K₂CO₃), phase-transfer catalysts | Incomplete removal during workup and purification. |
1.2. Degradation-Related Impurities: Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, designed to identify the likely degradation products that could form during storage and handling.[6][7] The key structural features of our target molecule—a nitropyridine ring and a piperidinone structure—suggest several potential degradation pathways.[8][9]
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acid/Base Hydrolysis | Cleavage of the C-N bond between the rings. | 6-Nitropyridin-3-ol, Piperidin-4-one. |
| Oxidation (e.g., H₂O₂) | N-oxidation of the piperidine nitrogen or pyridine nitrogen. | N-oxide derivatives. |
| Photolysis (UV/Vis Light) | Reduction of the nitro group. | 6-Aminopyridin-3-yl or 6-hydroxylaminopyridin-3-yl derivatives. |
| Thermal Degradation | General decomposition, potential for ring opening or dimerization. | Various, often complex, structures. |
Pillar 2: Core Experimental Workflow for Impurity Identification
A robust, validated analytical method is essential for reliable impurity detection. The following workflow outlines a systematic approach using LC-MS, a powerful technique for separating and identifying unknown compounds in complex mixtures.[10][11]
Caption: General workflow for impurity identification by LC-MS.
Step-by-Step Experimental Protocol:
1. Sample Preparation and Forced Degradation:
-
Objective: To prepare the API for analysis and generate potential degradation products.
-
Protocol:
-
Prepare a stock solution of 1-(6-Nitropyridin-3-yl)piperidin-4-one at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
For forced degradation, subject aliquots of the stock solution to the following conditions as a starting point[9][12]:
-
Acid: Add an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base: Add an equal volume of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂ and store at room temperature for 24 hours.
-
Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours.[9]
-
Thermal: Heat the stock solution at 70°C for 48 hours.
-
-
Prepare an unstressed (control) sample by diluting the stock solution with the mobile phase.
-
-
Causality: The goal is to achieve 5-20% degradation.[6][12] This range is sufficient to produce detectable impurities without generating secondary degradants that are not relevant to real-world stability.[6]
2. LC-MS Method Development:
-
Objective: To achieve chromatographic separation of the API from all potential impurities.
-
Rationale: Given the polar nature of the nitropyridine and piperidinone moieties, a reversed-phase separation is a logical starting point.[13][14] However, mixed-mode chromatography can also be effective for such nitrogen-containing heterocycles.[13][15]
-
Recommended Starting Conditions:
| Parameter | Recommended Setting | Justification |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention for moderately polar compounds.[16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode electrospray ionization (ESI+). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase LC. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures elution of impurities with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Compatible with standard 2.1 mm ID columns and ESI-MS. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | The basic nitrogen atoms on the pyridine and piperidine rings are readily protonated.[16] |
| MS Acquisition | Full Scan (m/z 100-1000) and Data-Dependent MS/MS | Full scan detects all ions, while data-dependent MS/MS provides fragmentation data for the most intense peaks.[17] |
Pillar 3: A Comparative Guide to Mass Spectrometry Platforms
The choice of mass spectrometer is pivotal for the depth and confidence of impurity identification. High-resolution mass spectrometry (HRMS) is now standard practice for structural elucidation.[18] Here, we compare two leading HRMS technologies: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.
Caption: Decision factors for choosing an MS platform.
Head-to-Head Comparison: Q-TOF vs. Orbitrap
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Application Insight for this Analysis |
| Principle | Combines a quadrupole for precursor ion selection with a TOF analyzer for high-speed mass measurement.[19] | Ions are trapped in an orbital motion around a central electrode; their frequency is converted to m/z via Fourier Transform.[19] | Both provide the high-resolution, accurate-mass data needed for formula determination. |
| Resolution | Good to excellent (typically 20,000 - 60,000 FWHM) | Excellent to ultra-high (typically 70,000 - 280,000+ FWHM).[20] | The ultra-high resolution of the Orbitrap is superior for resolving isobaric impurities (compounds with the same nominal mass but different elemental compositions) from the API or each other.[21] |
| Mass Accuracy | Very good (typically < 5 ppm with external calibration, < 2 ppm with internal) | Excellent (typically < 3 ppm with external calibration, < 1 ppm with internal).[22] | Both are sufficient for generating high-confidence elemental compositions. The superior accuracy of the Orbitrap can further reduce the number of possible candidate formulas. |
| Scan Speed | Very fast acquisition rates. | Slower scan rates, especially at higher resolution settings.[22] | Q-TOF's speed is advantageous for fast chromatography (UHPLC), ensuring more data points across narrow peaks. |
| Dynamic Range | Good intraspectral dynamic range. | Limited by space-charge effects, can be lower.[22] | Q-TOF may be slightly better for detecting very low-level impurities in the presence of the high-concentration API peak within a single scan. |
| Structural Elucidation | Provides high-quality MS/MS spectra for fragmentation analysis.[23] | Provides high-quality MS/MS spectra, with high resolution on fragment ions.[20][21] | Both are excellent. The high resolution of fragment ions in an Orbitrap can be a significant advantage in confirming fragment identities. |
Recommendation:
-
For routine impurity profiling and identification , a modern Q-TOF system provides an excellent balance of speed, resolution, and mass accuracy, making it a robust workhorse.
-
For challenging separations involving isobaric impurities or when the highest confidence in elemental composition is required , the ultra-high resolution and superior mass accuracy of an Orbitrap system are advantageous.[20][21][24]
Data Interpretation and Regulatory Context
Once data is acquired, the final step is structural elucidation and reporting.
-
Elemental Composition: Use the accurate mass measurement from the HRMS full scan to determine the elemental formula of the impurity.
-
Fragmentation Analysis: Interpret the MS/MS spectrum to piece together the impurity's structure. Compare the fragmentation pattern to that of the parent API to identify the location of the modification.[17][23]
-
Reporting and Thresholds: Report impurities according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][3] The ICH Q3A(R2) guideline specifies thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[3][25] For example, for a drug with a maximum daily dose of ≤2 g/day , the identification threshold is typically 0.10% or 1.0 mg per day total intake, whichever is lower.[3]
Conclusion
The identification of impurities in 1-(6-Nitropyridin-3-yl)piperidin-4-one is a multi-faceted process that relies on predictive chemical knowledge, systematic method development, and the strategic application of advanced LC-MS technology. By combining forced degradation studies with high-resolution mass spectrometry platforms like Q-TOF or Orbitrap, researchers can confidently detect, identify, and characterize potential impurities. This rigorous, science-driven approach is fundamental to ensuring the quality, safety, and efficacy of the final drug substance, meeting the stringent expectations of both regulatory authorities and patients.
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AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]
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Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]
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Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]
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Al-Tameemi, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. SpringerLink. [Link]
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ResearchGate. (2020). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
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Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]
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Shimadzu. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. [Link]
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Waters Corporation. (2022). Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. [Link]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]
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International Journal of Research in Engineering and Science. (2026). A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy. [Link]
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BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link]
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Labforward. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. [Link]
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Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
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ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. [Link]
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CORESTA. (2012). Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. [Link]
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Impurities in pharmaceutical substances. [Link]
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Shimadzu Scientific Instruments. Impurity Profiling and Characterization of Therapeutic Oligonucleotides using Nominal Mass Spectrometry on a Single Quadrupole LC-UV-MS system. [Link]
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Omics Online. (2016). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
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Waters Corporation. A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. [Link]
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ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
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Gorog, S. (2007). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. [Link]
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Restek Corporation. Method Development Considerations for the LC-MS/MS Analysis of Drugs. [Link]
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Sources of Impurities in Pharmaceuticals. [Link]
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A Senior Application Scientist's Guide to Differentiating Nitro and Ketone Functional Groups Using Infrared Spectroscopy
As a Senior Application Scientist, a significant portion of my work involves elucidating molecular structures and confirming the successful synthesis of target compounds. Infrared (IR) spectroscopy is an indispensable first-line technique in this process, offering a rapid and non-destructive "molecular fingerprint." Among the most prominent signals we encounter are those from carbonyl and nitro functionalities. While both produce strong absorptions, their spectral signatures are distinct and readily distinguishable with a trained eye.
This guide provides an in-depth comparison of the characteristic IR absorptions for ketone (C=O) and nitro (NO₂) groups. We will move beyond simple peak tables to explore the underlying principles that dictate peak position and intensity, empowering you to interpret spectra with confidence.
Pillar 1: The Ketone Carbonyl (C=O) Stretch—A Singular, Powerful Signature
The carbonyl group of a ketone is one of the most recognizable functional groups in an IR spectrum. Its defining feature is a single, intense absorption band corresponding to the C=O stretching vibration.
Fundamental Vibration and Spectral Characteristics The carbon-oxygen double bond is both strong and highly polar. The significant change in dipole moment that occurs as the bond stretches and compresses results in a characteristically strong and sharp absorption band.[1][2] For a typical saturated aliphatic ketone, this peak appears reliably in the 1715 cm⁻¹ region.[3][4][5] This peak is often the most intense signal in the entire spectrum, making it an unmissable landmark.[1]
Causality Behind Frequency Shifts The precise wavenumber of the C=O stretch is exquisitely sensitive to its molecular environment. Understanding these influences is critical for accurate structural assignment.
-
Conjugation: When a ketone's carbonyl group is conjugated with a carbon-carbon double bond or an aromatic ring, the delocalization of π-electrons reduces the double-bond character of the C=O bond.[6][7] This effectively weakens the bond's force constant, causing the absorption to shift to a lower frequency (a "red shift"), typically into the 1685-1666 cm⁻¹ range.[3][4][6]
-
Ring Strain: Incorporating a carbonyl group into a small, strained ring (e.g., cyclopentanone or cyclobutanone) has the opposite effect. To accommodate the strained bond angles within the ring, the carbon orbitals of the C-CO-C bonds gain more p-character.[8] Consequently, the C=O bond assumes more s-character, which strengthens it and shifts the absorption to a higher frequency (a "blue shift").[8][9] For instance, the C=O stretch of cyclopentanone appears near 1750 cm⁻¹.[9]
-
Inductive Effects: Electron-withdrawing groups attached to the α-carbon can pull electron density away from the carbonyl carbon, slightly strengthening the C=O bond and increasing its stretching frequency.[6][7]
Pillar 2: The Nitro (NO₂) Group—A Distinctive Two-Band System
Unlike the single peak of a ketone, the nitro group is defined by two distinct, strong absorption bands. This is because the two N-O bonds, which have a bond order of approximately 1.5 due to resonance, vibrate together in two different modes: asymmetrically and symmetrically.
Fundamental Vibrations and Spectral Characteristics The high polarity of the N-O bonds ensures that both stretching vibrations produce very strong absorption bands.[10][11] The presence of two strong bands in specific regions is the key diagnostic feature for a nitro group.[11]
-
Asymmetric Stretch (ν_as): This is typically the stronger of the two bands and involves one N-O bond stretching while the other compresses. It appears at a higher frequency.
-
Symmetric Stretch (ν_s): This vibration involves both N-O bonds stretching in phase. It appears at a lower frequency.
The electronic environment influences these frequencies similarly to ketones; conjugation with an aromatic ring or the presence of electron-donating groups will lower the wavenumbers for both stretches.[10]
Direct Comparison: A Head-to-Head Analysis
The most effective way to differentiate these functional groups is to look for their hallmark patterns. A ketone presents a single, very strong peak around 1700 cm⁻¹, while a nitro group presents a pair of strong peaks between 1600-1500 cm⁻¹ and 1400-1300 cm⁻¹.
Quantitative Data Summary
| Feature | Ketone (C=O) | Nitro Group (NO₂) |
| Primary Vibration(s) | C=O Stretch | Asymmetric & Symmetric N-O Stretches |
| Number of Key Bands | One | Two |
| Wavenumber Range(s) | ~1750-1665 cm⁻¹ - Saturated: ~1715 cm⁻¹[3][4]- Conjugated: ~1685 cm⁻¹[3][6]- Strained Ring: >1725 cm⁻¹[8][9] | ~1570-1475 cm⁻¹ (Asymmetric) ~1385-1290 cm⁻¹ (Symmetric) - Aliphatic: ~1550 & ~1365 cm⁻¹[12][13]- Aromatic: ~1550-1475 & ~1360-1290 cm⁻¹[10][12] |
| Intensity | Very Strong (often the strongest in the spectrum)[1][2] | Both are Strong to Very Strong[10][11] |
| Band Shape | Sharp, well-defined[1] | Sharp, well-defined |
Logical Workflow for Spectral Interpretation
The following decision-making diagram illustrates a systematic approach to identifying these functional groups in an unknown spectrum.
Caption: Spectral analysis workflow for differentiating ketone and nitro groups.
Experimental Protocol: Acquiring a High-Quality IR Spectrum via ATR
While various sampling techniques exist (e.g., KBr pellets, Nujol mulls), Attenuated Total Reflectance (ATR) is often preferred in modern laboratories for its speed, ease of use, and minimal sample preparation.[14][15]
Objective: To obtain a clean, interpretable IR spectrum of a solid or liquid sample to identify the presence of ketone or nitro functional groups.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Sample (solid powder or liquid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free laboratory wipes (e.g., Kimwipes)
Methodology:
-
Prepare the ATR Crystal:
-
Causality: A clean crystal surface is paramount to prevent cross-contamination and ensure the collected spectrum is solely from the analyte.
-
Action: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a volatile solvent like isopropanol. Allow the solvent to fully evaporate.
-
-
Acquire a Background Spectrum:
-
Causality: The background scan measures the absorbance of ambient atmosphere (CO₂, water vapor) and the instrument itself. This spectrum is digitally subtracted from the sample spectrum to isolate the sample's absorptions.
-
Action: Ensure the ATR anvil is disengaged and nothing is on the crystal. Within the spectrometer software, initiate a "background scan."
-
-
Apply the Sample:
-
For Solids: Place a small amount of the powdered sample onto the center of the ATR crystal using a clean spatula.[15]
-
For Liquids: Place a single drop of the liquid directly onto the center of the ATR crystal.[15]
-
Causality: Only the portion of the sample in direct, intimate contact with the crystal will be analyzed by the evanescent wave. Good contact is essential for a strong signal.
-
-
Engage the Anvil:
-
Action: Lower the ATR press or anvil until it makes firm and even contact with the sample, pressing it against the crystal. Most ATR accessories have a pressure gauge or clutch to ensure consistent and optimal pressure.
-
Causality: Applying pressure ensures a void-free interface between the sample and the crystal, maximizing the signal-to-noise ratio.
-
-
Acquire the Sample Spectrum:
-
Action: Initiate the "sample scan" from the software. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal quality. The software will automatically perform the background subtraction.
-
-
Clean Up:
-
Action: Disengage the anvil, remove the bulk of the sample with a wipe, and then perform a final cleaning of the crystal and anvil tip with a solvent-moistened wipe as in Step 1.
-
Conclusion
The distinction between a ketone and a nitro group via IR spectroscopy is a straightforward process rooted in pattern recognition. A ketone is identified by its solitary, intense C=O stretching absorption around 1700 cm⁻¹ . In contrast, a nitro group is unequivocally marked by a pair of strong N-O stretching absorptions, one near 1550 cm⁻¹ and the other near 1350 cm⁻¹ . By understanding the fundamental vibrations of these groups and the environmental factors that subtly shift their frequencies, researchers can leverage IR spectroscopy as a powerful and definitive tool in drug development and chemical synthesis.
References
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- Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from MSU Department of Chemistry website.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from University of Colorado Boulder, Department of Chemistry website.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from University of Colorado Boulder, Department of Chemistry website.
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-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
-
SlideShare. (n.d.). Sample preparation and factors affect IR bands. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
SlideShare. (n.d.). Sampling techniques for ir. Retrieved from [Link]
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-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. Retrieved from [Link]
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-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Definitive Guide to Crystal Structure Determination of Pyridine-Piperidinone Derivatives
Executive Summary: The Structural Imperative in Drug Design
Pyridine-piperidinone scaffolds are pharmacophores of immense interest in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and cholinesterase inhibitory activities. However, the efficacy of these molecules is strictly governed by their stereochemistry and conformational rigidity.
While Nuclear Magnetic Resonance (NMR) spectroscopy provides essential solution-state connectivity, it often fails to definitively resolve the subtle stereochemical nuances—such as the precise puckering parameters of the piperidinone ring (chair vs. twisted boat)—that dictate receptor binding affinity.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Density Functional Theory (DFT), establishing SC-XRD as the non-negotiable gold standard for absolute structure determination. We provide a field-proven, self-validating protocol for crystallizing and solving these complex derivatives.
Methodology Comparison: SC-XRD vs. Alternatives
To select the correct analytical tool, researchers must understand the limitations of solution-phase methods versus solid-state crystallography.
Comparative Performance Matrix
| Feature | SC-XRD (Gold Standard) | NMR Spectroscopy (1H, 13C, NOESY) | DFT (Computational) |
| Primary Output | Absolute 3D configuration & packing | Connectivity & solution dynamics | Theoretical energy minima |
| Stereochemistry | Definitive (anomalous dispersion) | Relative (inferred from coupling constants) | Hypothetical (gas phase) |
| Conformation | Precise puckering parameters (Q, | Time-averaged ensemble | Single static optimization |
| Intermolecular Interactions | Direct observation (H-bonds, | Indirect (concentration dependence) | Calculated/Predicted |
| Sample Requirement | Single Crystal ( | Solubilized Compound ( | Structural Coordinates |
| Limitation | Requires high-quality crystal | Rapid exchange can blur signals | Basis set dependence |
Why SC-XRD Wins for Pyridine-Piperidinones
Pyridine-piperidinone derivatives often possess multiple chiral centers and flexible rings. NMR coupling constants (
Workflow Visualization
The following diagram illustrates the critical path from crude synthesis to validated structure, highlighting the decision nodes that prevent common failures.
Caption: Optimized workflow for crystal structure determination. Decision nodes (Yellow) ensure sample quality before committing to beamtime.
Validated Experimental Protocol
This protocol is designed for self-validation. If a step fails, the specific observable indicators listed allow for immediate troubleshooting.
Phase 1: Crystallization (The Critical Bottleneck)
Pyridine-piperidinones are moderately polar. A single-solvent system often yields microcrystals unsuitable for XRD. We recommend a binary solvent slow evaporation or vapor diffusion approach.
Protocol:
-
Dissolution: Dissolve 20 mg of the purified derivative in 2 mL of Ethanol (or Ethyl Acetate). Sonicate for 2 minutes to ensure homogeneity.
-
Filtration: Pass the solution through a 0.45
m PTFE syringe filter into a clean 5 mL vial. Why? Dust particles act as uncontrolled nucleation sites, leading to polycrystallinity. -
Setup (Slow Evaporation): Cover the vial with Parafilm and poke 3-4 small holes with a needle. Place in a vibration-free environment at 298 K.
-
Alternative (Vapor Diffusion): If evaporation fails, place the vial (uncapped) inside a larger jar containing 10 mL of Hexane (precipitant). Seal the outer jar.
-
Observation: Inspect daily under a polarizing microscope. Look for sharp extinction (birefringence) which indicates crystallinity.
Phase 2: Data Collection & Reduction
-
Mounting: Select a crystal with dimensions
0.2 x 0.2 x 0.1 mm. Mount on a glass fiber or cryoloop using Paratone-N oil. -
Temperature: Cool to 100 K (or 298 K) . Note: 100 K reduces thermal motion (atomic displacement parameters), improving resolution, but room temperature (298 K) is acceptable if the crystal undergoes phase transition upon cooling.
-
Beam: Use Mo-K
( = 0.71073 Å) for routine organic structures. Use Cu-K if the crystal is very small or weakly diffracting to boost intensity. -
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction.
Phase 3: Structure Refinement[1]
-
Software: Use SHELXT for solution (Intrinsic Phasing) and SHELXL for refinement.
-
H-atoms: Constrain H-atoms on carbons using a riding model (AFIX 43 for aromatic, AFIX 23 for methylene). Locate H-atoms on Nitrogen/Oxygen (H-bond donors) from the difference Fourier map to confirm tautomeric states.
-
Validation: Ensure the final
value is (5%) and Goodness of Fit (GoF) is near 1.0.
Data Analysis: Causality & Validation
Conformational Analysis
The piperidinone ring usually adopts a chair or twisted-boat conformation. This is quantified by calculating the Cremer-Pople puckering parameters (
-
Causality: The presence of bulky substituents at the C2/C6 positions often forces the ring into a specific conformation to minimize 1,3-diaxial interactions. SC-XRD allows you to measure the torsion angles (e.g., C2-C3-C4-C5) directly.
Intermolecular Interactions (Hirshfeld Surface)
Drug efficacy often correlates with the stability of the crystal lattice, driven by Hydrogen Bonds (N-H...O) and
Logic:
-
Generate a Hirshfeld Surface map.
-
Red regions indicate contacts shorter than the van der Waals radii sum (strong interactions).
-
Self-Validation: If the N-H...O distance is
Å, the interaction is weak/electrostatic. If Å, it is a strong structural anchor.
Quantitative Validation: XRD vs. DFT
To confirm the experimental structure is not an artifact of packing forces, perform a Gas-Phase DFT optimization (B3LYP/6-311G**) and compare bond lengths.
Representative Data Comparison (Pyridine-Piperidinone Derivative):
| Bond Type | Experimental (SC-XRD) [Å] | Theoretical (DFT) [Å] | Deviation [Å] | Interpretation |
| C=O (Ketone) | 1.218(3) | 1.225 | 0.007 | Excellent agreement. |
| C-N (Ring) | 1.465(3) | 1.472 | 0.007 | Slight elongation in gas phase (no packing). |
| C=N (Pyridine) | 1.338(4) | 1.342 | 0.004 | Rigid aromatic system is consistent. |
| C-C (Bridge) | 1.520(4) | 1.535 | 0.015 | Flexible region; packing compression visible in XRD. |
Note: Deviations < 0.02 Å indicate the crystal structure is a true representation of the molecular geometry, validated by theory.
Interaction Network Visualization
Understanding how these molecules pack is crucial for predicting solubility and bioavailability.
Caption: Interaction map showing the dominant N-H...O hydrogen bonds that stabilize the crystal lattice, typically forming infinite chains or dimers.
References
-
Arulraj, S., et al. (2019).[1] Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Chemical Crystallography, 50, 41-51.[1] Retrieved from [Link]
-
Aydin, F., & Kiraz, A. O. (2025).[2] Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative. European Journal of Chemistry, 16(2). Retrieved from [Link]
-
MDPI. (2023). X-ray Diffraction, Spectroscopy, Optical Properties... of Two Newly Synthesized Piperidinium Ionic Liquids. Retrieved from [Link]
-
Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]
Sources
Validating 1-(6-Nitropyridin-3-yl)piperidin-4-one Purity for GMP Manufacturing: A Comparative Guide to HPLC-UV and qNMR
Executive Summary
In the landscape of pharmaceutical research and development, the purity of critical intermediates directly impacts reaction yields, downstream impurity profiles, and the safety of the final Active Pharmaceutical Ingredient (API)[3]. 1-(6-Nitropyridin-3-yl)piperidin-4-one is a highly valuable building block utilized in the synthesis of targeted therapies, including kinase and PARP inhibitors.
Validating the purity of this intermediate for Good Manufacturing Practice (GMP) batch release requires robust analytical procedures compliant with ICH Q2(R2) guidelines [2]. This guide provides an objective comparison of the two leading analytical methodologies—High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) —detailing their mechanistic causality, step-by-step self-validating protocols, and comparative experimental data.
Mechanistic Context & The Need for Orthogonal Validation
The synthesis of 1-(6-Nitropyridin-3-yl)piperidin-4-one typically proceeds via a nucleophilic aromatic substitution (SNAr) between piperidin-4-one and a 5-halo-2-nitropyridine. This pathway inherently introduces the risk of process-related impurities, including:
-
Unreacted starting materials (e.g., highly polar piperidin-4-one).
-
Regioisomeric byproducts.
-
Over-reaction degradation products.
Relying on a single analytical method introduces a critical blind spot. HPLC-UV is highly sensitive but relies on the assumption that all components possess similar UV response factors—or requires the synthesis of specific reference standards for every trace impurity [3]. Conversely, qNMR is a primary ratio method that provides absolute quantitation without the need for analyte-specific standards, making it an invaluable orthogonal technique [1][4]. By employing both, Quality Control (QC) teams can establish a self-validating system that ensures data integrity and regulatory compliance [5].
Comparative Analysis: Methodological Causality
The choice between HPLC and qNMR depends on the specific phase of drug development and the analytical objective. Table 1 summarizes the mechanistic differences and operational causality of each technique.
Table 1: Comparative Overview of HPLC-UV vs. qNMR for Purity Assessment
| Parameter | HPLC-UV (Industry Standard) | 1H-qNMR (Orthogonal Primary Method) |
| Fundamental Principle | Differential partitioning between mobile and stationary phases; UV absorbance [1]. | Direct proportionality between NMR signal area and the number of nuclei [4]. |
| Quantification Basis | Relative area percent or calibration against an external reference standard. | Molar ratio comparison against a certified internal standard (IS) [3]. |
| Sensitivity | High (LOD typically in the low ng/mL range). | Moderate (Requires low mg to high µg range) [1]. |
| Reference Standard | Requires highly pure standard of the analyte and known impurities. | Requires only a generic, certified Internal Standard (e.g., Maleic acid) [4]. |
| Primary GMP Utility | Routine batch release, trace impurity profiling, and stability testing [5]. | Absolute purity assignment, reference standard certification, and orthogonal verification [1]. |
Self-Validating Experimental Protocols
To meet ICH Q2(R2) requirements, analytical procedures must be fit for their intended purpose [2]. The following protocols are designed as self-validating systems, ensuring internal logic and reproducibility.
HPLC-UV Methodology & Validation
Causality of Design: A reversed-phase C18 column is selected to provide optimal retention for both the polar piperidin-4-one moiety and the hydrophobic nitropyridine ring. Trifluoroacetic acid (TFA) is utilized in the mobile phase to suppress the ionization of the basic piperidine nitrogen, preventing peak tailing.
Step-by-Step Protocol:
-
System Setup: Equip the HPLC with a C18 column (150 x 4.6 mm, 3 µm) and a UV detector set to 254 nm (optimizing for the conjugated
-system of the nitropyridine ring). -
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile).
-
Gradient Elution: Run a gradient from 5% B to 95% B over 20 minutes to ensure elution of both polar starting materials and non-polar degradants.
-
System Suitability Testing (SST): Inject a resolution mixture containing the API and 5-chloro-2-nitropyridine. Validation Gate: Proceed only if the resolution (
) between the two peaks is . -
ICH Q2(R2) Specificity: Perform forced degradation (0.1N HCl, 0.1N NaOH, 3%
, 60°C) to prove the main peak is spectrally pure (using a Diode Array Detector for peak purity indexing) [2].
1H-qNMR Methodology & Validation
Causality of Design: qNMR requires a homogenous solution and distinct signal separation. Maleic acid is selected as the Internal Standard (IS) because its isolated singlet at ~6.26 ppm perfectly avoids the aromatic protons of the nitropyridine ring (7.5–9.0 ppm) and the aliphatic protons of the piperidin-4-one ring (2.5–4.0 ppm).
Step-by-Step Protocol:
-
Gravimetric Preparation: Using a calibrated microbalance (
mg), accurately weigh ~20 mg of the 1-(6-Nitropyridin-3-yl)piperidin-4-one batch and ~5 mg of TraceCERT® Maleic acid [4]. -
Dissolution: Dissolve the mixture completely in 0.6 mL of DMSO-
to ensure a homogenous matrix. -
Relaxation Assessment: Execute an inversion-recovery experiment to determine the longest longitudinal relaxation time (
) of the target protons. -
Acquisition: Acquire the 1H-NMR spectrum with a 90° pulse angle. Validation Gate: Set the relaxation delay (
) to (typically 30 seconds) to guarantee >99% magnetization recovery, a strict mathematical requirement for quantitative integration [4]. -
Data Processing: Phase and baseline correct the spectrum manually. Calculate the absolute mass fraction using the molar ratio equation relative to the Maleic acid integral [3].
Experimental Data: ICH Q2(R2) Validation Results
The following table summarizes the experimental validation data for a GMP batch of 1-(6-Nitropyridin-3-yl)piperidin-4-one, demonstrating that both methods meet the stringent criteria outlined by regulatory authorities [2][5].
Table 2: ICH Q2(R2) Validation Results Summary
| Validation Parameter | Acceptance Criteria (ICH Q2) | HPLC-UV Results | 1H-qNMR Results |
| Specificity | No interference at retention time / chemical shift | Pass (Peak Purity Index > 0.999) | Pass (No overlap at 6.26 ppm or 8.10 ppm) |
| Linearity ( | 0.9998 | 0.9999 | |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.4% | 99.8% |
| Precision (RSD) | 0.85% | 0.42% | |
| LOD / LOQ | Signal-to-Noise | 0.05 µg/mL / 0.15 µg/mL | N/A (Method used for assay, not trace limits) |
| Assigned Purity | Orthogonal agreement within 1.0% | 98.7% (Area Normalization) | 99.2% (Absolute Mass Fraction) |
Data Interpretation: The slight discrepancy (0.5%) between the two methods highlights the causality of their principles. HPLC-UV slightly underestimates purity due to a highly UV-active trace impurity (over-representing its mass), whereas qNMR, being a molar-based technique, provides the true absolute mass fraction [3].
GMP Analytical Validation Workflow
To visualize the integration of these methodologies into a compliant GMP release process, the following logical workflow is employed.
Figure 1: Orthogonal GMP analytical validation workflow for API intermediate batch release.
Conclusion
Validating the purity of 1-(6-Nitropyridin-3-yl)piperidin-4-one requires a strategic, multi-faceted approach. While HPLC-UV remains the workhorse for trace impurity profiling and routine quality control, it is fundamentally limited by response factor assumptions. By integrating 1H-qNMR as an orthogonal, primary ratio method, drug development professionals can establish a self-validating analytical package. This dual-method strategy not only fulfills the rigorous demands of ICH Q2(R2) but ensures the highest level of scientific integrity before the intermediate is advanced into final API manufacturing.
References
Safety Operating Guide
1-(6-Nitropyridin-3-yl)piperidin-4-one proper disposal procedures
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 1-(6-Nitropyridin-3-yl)piperidin-4-one (CAS: 1019508-29-2) requires a rigorous approach to laboratory safety and waste management. In drug discovery and development, this compound serves as a critical intermediate, often utilized in the synthesis of complex kinase inhibitors or piperazine-derived therapeutics [1].
However, the presence of both a nitroaromatic moiety and a piperidinone ring dictates specific physicochemical behaviors that must govern your disposal and spill-response protocols. Standard "dump and flush" or generic organic waste procedures are insufficient and potentially hazardous.
Below is the comprehensive, step-by-step operational guide for the proper handling, decontamination, and disposal of 1-(6-Nitropyridin-3-yl)piperidin-4-one.
Physicochemical & Hazard Profile
To design a self-validating disposal system, we must first understand the molecular characteristics that drive the compound's reactivity and environmental risk.
| Property / Hazard | Specification | Operational Implication for Disposal |
| Chemical Name | 1-(6-Nitropyridin-3-yl)piperidin-4-one | Must be logged precisely in waste manifests to ensure proper downstream treatment. |
| CAS Number | 1019508-29-2 | Use for exact tracking in Environmental Health & Safety (EHS) databases. |
| Molecular Formula | C10H11N3O3 | High nitrogen content (3 N atoms per molecule). |
| Physical State | Solid (Powder/Crystalline) | High risk of aerosolization and dust inhalation during transfer or spill cleanup. |
| Thermal Decomposition | Generates | Critical: Must not be burned in standard open incinerators. Requires facilities with alkaline gas scrubbers [2]. |
| Reactivity | Nitro group (-NO2) | Keep isolated from strong reducing agents in waste containers to prevent exothermic reduction to amines. |
Waste Stream Decision Workflow
The following diagram illustrates the logical routing of 1-(6-Nitropyridin-3-yl)piperidin-4-one waste based on its state in the laboratory.
Workflow for the segregation, containment, and terminal destruction of nitropyridine derivatives.
Step-by-Step Disposal Methodologies
Do not rely on generic laboratory waste procedures. The protocols below are engineered specifically for nitroheterocyclic compounds to mitigate exposure and environmental contamination.
Protocol A: Routine Solid Waste Disposal
Causality Insight: The nitroaromatic structure is stable under standard conditions but poses a severe environmental toxicity risk if leached into groundwater. Landfill disposal is strictly prohibited. Terminal destruction via high-temperature incineration is the only acceptable method.
-
Containment: Collect all solid waste (including contaminated weighing paper, spatulas, and empty vials) in a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass is recommended.
-
Segregation: Ensure the waste container does not contain strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong bases. The nitro group can undergo unintended, potentially exothermic redox reactions if mixed indiscriminately.
-
Labeling: Label the container clearly with the full chemical name, CAS Number (1019508-29-2), and the hazard pictograms for "Health Hazard" and "Environmental Toxicity."
-
Terminal Treatment: Transfer to your institution's EHS department. Specify that the compound contains a high nitrogen mass fraction. The waste must be routed to a licensed chemical incinerator equipped with an afterburner and an alkaline scrubber. Why? Thermal cleavage of the nitropyridine ring generates large volumes of highly toxic nitrogen oxides (
and ). The scrubber is mandatory to neutralize these acidic gases before atmospheric release [2].
Protocol B: Liquid Waste Disposal (Reaction Mixtures & Filtrates)
Causality Insight: 1-(6-Nitropyridin-3-yl)piperidin-4-one is frequently used in solution (e.g., DMF, DMSO, or DCM). The solvent dictates the waste stream, but the solute dictates the hazard.
-
Solvent Identification: Determine if the solvent system contains halogens (e.g., Dichloromethane, Chloroform).
-
Routing:
-
Halogenated: Pour into the designated "Halogenated Organic Waste" carboy.
-
Non-Halogenated: Pour into the "Non-Halogenated Organic Waste" carboy.
-
-
Concentration Limits: If the concentration of the nitropyridine derivative exceeds 5% w/v, notify EHS on the waste manifest, as highly concentrated nitroaromatic waste can alter the calorific value and emissions profile during incineration.
Protocol C: Spill Response and Decontamination
Causality Insight: Dry sweeping a fine powder like 1-(6-Nitropyridin-3-yl)piperidin-4-one generates micro-particulates that bypass standard surgical masks, leading to mucosal absorption and respiratory irritation.
-
Immediate Isolation: Evacuate non-essential personnel from the immediate vicinity of the spill.
-
PPE Up-Grade: Don a fitted N95 or P100 particulate respirator, chemical-resistant nitrile gloves (double-gloving recommended), and a fully buttoned lab coat.
-
Dust Suppression (Critical Step): Do not use a dry brush. Lightly mist the spilled powder with a compatible, low-volatility solvent (e.g., a fine spray of water or isopropanol) to dampen the powder and prevent aerosolization.
-
Collection: Use a non-sparking scoop or a disposable plastic spatula to transfer the moistened material into a wide-mouth glass or plastic container.
-
Surface Decontamination: Wash the spill area thoroughly with a detergent solution (soap and water), followed by a wipe-down with isopropanol to remove any residual organic film. Place all contaminated paper towels into the solid waste container established in Step 4.
-
Sealing and Disposal: Seal the container tightly, label it as "Spill Cleanup: 1-(6-Nitropyridin-3-yl)piperidin-4-one," and process it via Protocol A.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US). Management of Waste. Retrieved February 26, 2026, from[Link]
A Comprehensive Guide to the Safe Handling and Disposal of 1-(6-Nitropyridin-3-yl)piperidin-4-one
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to risk mitigation. This guide provides essential safety and logistical information for the handling and disposal of 1-(6-Nitropyridin-3-yl)piperidin-4-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for structurally similar nitropyridine and piperidine derivatives, which are known to possess hazardous properties.
Hazard Assessment: Understanding the Risks
Potential Hazards Include:
-
Skin Irritation: May cause skin irritation upon contact.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling 1-(6-Nitropyridin-3-yl)piperidin-4-one. The following table outlines the minimum required PPE, with the rationale rooted in preventing all potential routes of exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1 compliant safety goggles. A face shield is recommended when there is a splash hazard.[6] | Protects against accidental splashes and airborne particles entering the eyes.[7][8] |
| Skin Protection | Gloves: Chemical-resistant nitrile or butyl rubber gloves.[9] Always inspect gloves for integrity before use. Lab Coat: A clean, fully buttoned lab coat must be worn to prevent skin contact.[1] | Nitrile and butyl rubber offer good resistance to a range of chemicals. A lab coat provides a barrier against accidental spills on clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[6][7] | Prevents inhalation of fine particles of the compound, which can irritate the respiratory system.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. The following diagram and procedural steps outline the safe handling of 1-(6-Nitropyridin-3-yl)piperidin-4-one from receipt to experimental use.
Caption: Workflow for the safe handling of 1-(6-Nitropyridin-3-yl)piperidin-4-one.
Step-by-Step Handling Procedures:
-
Receiving and Storage:
-
Weighing:
-
Dissolution:
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Ensure the dissolution process is also performed within a chemical fume hood.
-
-
Experimental Use:
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid, avoiding dust formation.[2]
-
Place the collected material into a sealed, labeled hazardous waste container.[2][11]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Restrict access to the spill area.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step in the chemical handling lifecycle. 1-(6-Nitropyridin-3-yl)piperidin-4-one and any materials contaminated with it must be treated as hazardous waste.[11]
Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing the compound.
-
Solvents used for rinsing contaminated glassware.
-
Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
Disposal Protocol:
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "1-(6-Nitropyridin-3-yl)piperidin-4-one," and any other information required by your institution.[1][11]
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area.[11]
-
Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not pour this chemical down the drain or dispose of it in regular trash.[9]
By adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory, ensuring the well-being of yourself, your colleagues, and the environment.
References
- Benchchem. (n.d.). Proper Disposal of 6-Methoxy-2-nitropyridin-3-amine: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Safe Disposal of 5-Ethynyl-2-nitropyridine: A Procedural Guide.
- Benchchem. (n.d.). Proper Disposal of DTNP: A Guide for Laboratory Professionals.
- Cole-Parmer. (2005, August 15). Material Safety Data Sheet - 2-Chloro-3-nitropyridine, 99+%.
- Apollo Scientific. (2023, June 9). 4-Chloro-2,6-dimethyl-3-nitropyridine Safety Data Sheet.
- Benchchem. (n.d.). Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxy-3-nitropyridine.
- MilliporeSigma. (n.d.). 1-(6-Nitropyridin-3-yl)piperazine.
- Fisher Scientific. (2018, January 18). SAFETY DATA SHEET.
- Apollo Scientific. (n.d.). 2-Hydroxy-3-nitropyridine Safety Data Sheet.
- TCI Chemicals. (2024, December 9). SAFETY DATA SHEET.
- Echemi. (n.d.). 1-boc-4-(6-nitropyridin-3-yl)piperazine.
- PubChem. (n.d.). 1-(6-Nitropyridin-3-yl)piperazine.
- Fluorochem. (n.d.). 1-(6-Nitropyridin-3-yl)piperazine.
- Antibodies. (n.d.). 4-Piperidinopiperidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 1-(6-Nitropyridin-3-yl)piperazine | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
